7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin
Description
Properties
IUPAC Name |
7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13(2)17(20)8-4-14(3)10-11-22-16-7-5-15-6-9-19(21)23-18(15)12-16/h5-7,9-10,12,17,20H,1,4,8,11H2,2-3H3/b14-10+/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAQHJLCKMIPKB-IDKBZEPQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H](CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135396 | |
| Record name | 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118584-19-3 | |
| Record name | 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118584-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a naturally occurring coumarin (B35378) derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. The guide details the compound's structural and physical characteristics, spectral data, and provides standardized experimental protocols for their determination. Furthermore, it visualizes the compound's isolation workflow and a proposed anti-inflammatory signaling pathway, offering a deeper understanding of its scientific context.
Chemical and Physical Properties
This compound is a natural product that has been isolated from various plant sources, including Citrus medica, Citrus hassaku, Aegle marmelos, and Zanthoxylum schinifolium.[1][2] It belongs to the coumarin class of compounds, which are widely recognized for their diverse pharmacological activities.[]
Structure and Identification
-
IUPAC Name: 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one[]
-
Synonyms: this compound
-
CAS Number: 118584-19-3[]
-
Chemical Formula: C₁₉H₂₂O₄[]
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Molecular Weight: 314.38 g/mol []
-
Appearance: Colorless crystal[4]
-
Purity: ≥95% (commercially available)[]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Melting Point | 72-75 °C | [] |
| Boiling Point (Predicted) | 497.0 ± 45.0 °C | [] |
| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol (B145695), Ethyl Acetate | [] |
| Storage | Store at -20°C | [] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of the compound displays characteristic absorption bands.[4]
| Wavenumber (cm⁻¹) | Functional Group |
| 3329 | O-H (hydroxyl group) |
| 1703 | C=O (lactone carbonyl group) |
| 1604 | C=C (aromatic and olefinic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data have been instrumental in confirming the structure of this coumarin derivative.[4]
¹H NMR (in CDCl₃):
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δ 7.61 (1H, d, J = 9.6 Hz): H-4
-
δ 7.36 (1H, d, J = 8.4 Hz): H-5
-
δ 6.86 (1H, d, J = 8.8 Hz): H-6
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δ 6.80 (1H, d, J = 2.4 Hz): H-8
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δ 6.23 (1H, d, J = 9.6 Hz): H-3
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δ 4.94 (1H, s): H-8'a
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δ 4.84 (1H, s): H-8'b
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δ 4.05 (1H, t, J = 6.4 Hz): H-6'
¹³C NMR (in CDCl₃):
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δ 147.5: C-7'
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δ 111.4: C-8'
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δ 75.6: C-6'
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the melting point is approached.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
Determination of Solubility (Qualitative)
A qualitative assessment of solubility in various solvents can be performed as follows:
-
Sample Preparation: Weigh approximately 1-2 mg of the compound into separate small test tubes.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., acetone, chloroform, dichloromethane, DMSO, ethanol, ethyl acetate, water) to each test tube.
-
Observation: Vortex each tube for 30 seconds and visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is considered insoluble.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum can be recorded to determine the wavelengths of maximum absorbance (λmax).
-
Solution Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL).
-
Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the same solvent as a blank.
-
Measurement: Scan the sample solution over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs.
Visualizations
The following diagrams illustrate key aspects of the compound's scientific context.
Isolation Workflow
The following diagram outlines a general workflow for the isolation of this compound from a plant source like Zanthoxylum schinifolium.
Caption: A generalized workflow for the isolation and characterization of the target coumarin.
Proposed Anti-Inflammatory Signaling Pathway
This compound has been noted for its potential anti-inflammatory properties. The diagram below illustrates a plausible signaling pathway through which it may exert its effects, based on the known mechanisms of other anti-inflammatory coumarins.
Caption: A proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
Conclusion
This compound presents a molecule of interest for further investigation, particularly in the realm of its potential therapeutic applications. This guide provides foundational physicochemical data and standardized protocols to aid researchers in their studies of this and related coumarin derivatives. The provided visualizations offer a conceptual framework for its isolation and potential biological activity. Further research is warranted to experimentally validate the predicted properties and to fully elucidate its pharmacological mechanisms of action.
References
Natural occurrence of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in Zanthoxylum schinifolium
An In-depth Technical Guide on the Natural Occurrence of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in Zanthoxylum schinifolium
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the natural occurrence, isolation, and characterization of the coumarin (B35378) derivative, this compound, from the plant Zanthoxylum schinifolium. The information is compiled from peer-reviewed research, providing methodologies and quantitative data relevant to phytochemical analysis and drug discovery.
Introduction
Zanthoxylum schinifolium, a plant belonging to the Rutaceae family, is an aromatic plant utilized in traditional medicine and as a culinary spice in several East Asian countries.[1] Phytochemical investigations have revealed that its leaves, stems, roots, and fruits are rich sources of bioactive compounds, including coumarins, alkaloids, amides, and flavonoids.[2][3] These compounds have demonstrated a range of pharmacological activities, such as anti-inflammatory, antioxidant, antitumor, and anti-platelet aggregation effects.[1][2][3]
Among the diverse coumarins isolated from this plant is this compound. This compound, a terpenylated coumarin, has been successfully isolated from the leaves of Z. schinifolium and characterized through modern spectroscopic techniques.[1][3] This guide provides a detailed overview of the experimental protocols used for its isolation and presents the available quantitative bioactivity data.
Experimental Protocols
The following methodologies are based on the activity-guided separation of constituents from the leaves of Zanthoxylum schinifolium as described in the scientific literature.[1]
Plant Material and Extraction
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Collection: The leaves of Z. schinifolium were collected and subsequently air-dried.
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Extraction: The dried leaves (4.5 kg) were extracted with 80% aqueous methanol (B129727) (MeOH) at room temperature.
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Concentration: The resulting extract was concentrated under reduced pressure to yield a residue.
Solvent Fractionation
-
Suspension: The concentrated MeOH extract was suspended in water.
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Partitioning: The aqueous suspension was sequentially partitioned with methylene (B1212753) chloride (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
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Bioactivity Assessment: Each fraction was tested for cytotoxicity against Jurkat T cells using an in vitro MTT assay. The methylene chloride fraction exhibited the strongest inhibitory activity and was selected for further separation.[1]
Isolation and Purification
The isolation of this compound (referred to as compound 3 in the source literature) was achieved through a multi-step chromatographic process.[1]
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Initial Silica (B1680970) Gel Chromatography: The active methylene chloride fraction (64.0 g) was subjected to silica gel column chromatography. The column was eluted with a stepwise gradient of n-hexane-EtOAc (ranging from 100:1 to 1:100, v/v), which yielded 13 distinct sub-fractions (SL-MC-A to SL-MC-M).
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Second Silica Gel Chromatography: Sub-fraction SL-MC-H (2.3 g) was further chromatographed on a silica gel column using a CHCl₃-MeOH gradient (100:1 to 1:100, v/v) to yield the target compound as a colorless crystal.[1]
Structure Elucidation
The chemical structure of the isolated compound was determined and confirmed through the use of comprehensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The obtained data were compared with previously published literature values to confirm the identity as this compound.[1][3]
Data Presentation
The following table summarizes the key identification and quantitative bioactivity data for the target coumarin isolated from Z. schinifolium.
| Parameter | Description | Reference |
| Compound Name | This compound | [1][3] |
| Plant Source | Leaves of Zanthoxylum schinifolium | [1] |
| Physical Form | Colorless crystal | [1] |
| Bioactivity | Cytotoxicity against Jurkat T cells (in vitro) | [1][3] |
| IC₅₀ Value | ~80.58 to 85.83 µM | [1][3] |
Note: The reported IC₅₀ value represents a range for moderately active compounds from the study, including the target compound.[1][3]
Visualization
No specific signaling pathways involving this compound were detailed in the reviewed literature. The following diagram illustrates the experimental workflow for its isolation.
Caption: Isolation workflow of the target coumarin.
References
In-Depth Technical Guide to 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin: Spectroscopic Data, Experimental Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental methodologies, and relevant biological pathways for the natural product 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This coumarin (B35378) derivative, found in plants such as Zanthoxylum schinifolium, has garnered interest for its potential therapeutic properties, including anti-inflammatory and α-glucosidase inhibitory activities.
Core Compound Information
| Property | Value |
| IUPAC Name | 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one |
| Molecular Formula | C₁₉H₂₂O₄ |
| Molecular Weight | 314.4 g/mol |
| Melting Point | 72-75 °C |
| Appearance | Colorless crystal |
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment of the molecule.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.61 | d | 9.6 | H-4 |
| 7.36 | d | 8.4 | H-5 |
| 6.86 | d | 8.8 | H-6 |
| 6.80 | d | 2.4 | H-8 |
| 6.23 | d | 9.6 | H-3 |
| 4.94 | s | H-8'a | |
| 4.84 | s | H-8'b | |
| 4.05 | t | 6.4 | H-6' |
| 1.77 | s | H-10' |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | C-7' |
| 111.4 | C-8' |
| 75.6 | C-6' |
Note: The complete assignment for all carbon and proton signals, particularly in the side chain, requires further 2D NMR analysis such as COSY, HSQC, and HMBC.
Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of key functional groups within the molecule.
Table 3: IR Spectroscopic Data (KBr)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3329 | O-H (hydroxyl group) |
| 1703 | C=O (lactone carbonyl) |
| 1604 | C=C (aromatic and olefinic) |
Mass Spectrometry (MS)
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for coumarin derivatives. The specific parameters for the cited data may vary.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, 16 to 64 scans are typically acquired with a spectral width of -2 to 12 ppm. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope, with a spectral width of 0 to 200 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectra are then phased, baseline-corrected, and calibrated against the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: A background spectrum of the KBr pellet is recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, commonly via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged molecular ions and fragment ions.
-
Data Acquisition: The mass-to-charge ratios (m/z) of the ions are measured by the mass analyzer.
Biological Activity and Signaling Pathway
This compound has demonstrated notable anti-inflammatory properties. Studies have shown that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, key mediators of the inflammatory response.
Below is a diagram illustrating the proposed anti-inflammatory mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway.
Biosynthetic Pathway
The biosynthesis of this compound originates from the phenylpropanoid pathway, which produces the coumarin core, and the mevalonate (B85504) pathway, which generates the terpenoid side chain. The key steps involve the formation of 7-hydroxycoumarin (umbelliferone), followed by prenylation with a geranyl pyrophosphate derivative and subsequent hydroxylation.
Caption: Simplified biosynthetic pathway overview.
In Silico Prediction of Bioactivity for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico workflow for predicting the bioactivity of the natural compound 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This coumarin (B35378) derivative, found in plants such as Citrus medica, Citrus hassaku, and Aegle marmelos, belongs to a class of compounds widely recognized for their therapeutic potential, including anti-inflammatory and antioxidant activities.[1][2][] This document outlines the methodologies for predicting its pharmacokinetic properties (ADMET) and its potential interactions with relevant biological targets through molecular docking simulations. The aim is to provide a framework for the early-stage computational assessment of this and similar natural products in the drug discovery pipeline.
Introduction
The drug discovery process is a lengthy and costly endeavor, with many promising candidates failing in late-stage development due to poor pharmacokinetic profiles or unforeseen toxicity.[4] In silico methods offer a rapid and cost-effective approach to de-risk and prioritize compounds at an early stage.[5][6] By computationally modeling a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET), researchers can identify potential liabilities before committing significant resources to laboratory synthesis and testing.[7] Furthermore, techniques like molecular docking can elucidate potential mechanisms of action by predicting the binding affinity of a compound to specific protein targets.[8]
Compound Profile
| Property | Value | Source |
| IUPAC Name | 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one | [9] |
| Molecular Formula | C19H22O4 | [1] |
| Molecular Weight | 314.4 g/mol | [1] |
| Melting Point | 75 °C | [1] |
| Natural Sources | Citrus medica, Citrus hassaku, Aegle marmelos | [2][] |
In Silico Bioactivity Prediction Workflow
The prediction of a novel compound's bioactivity is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential biological effects. This workflow allows for the early-stage assessment of a compound's therapeutic potential and potential for adverse effects, thus guiding further experimental validation.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
Early assessment of ADMET properties is crucial for identifying compounds with favorable pharmacokinetic profiles.[6] Various computational models can predict these properties based on the chemical structure.
Experimental Protocol: ADMET Prediction
-
Input : The 2D structure of this compound is obtained in a machine-readable format (e.g., SMILES or SDF).
-
Software : A predictive modeling tool such as SwissADME, pkCSM, or similar platforms is utilized.
-
Descriptor Calculation : The software calculates a range of molecular descriptors (e.g., logP, topological polar surface area, molecular weight).
-
Model Prediction : Pre-trained models within the software use these descriptors to predict various ADMET endpoints.
-
Output Analysis : The predicted values are compiled and compared against established ranges for drug-likeness (e.g., Lipinski's rule of five).
Predicted ADMET Properties (Hypothetical Data)
| Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 314.4 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (o/w) | 3.8 | Good lipophilicity |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | Good potential for cell permeability |
| H-bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |
| H-bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Permeability | Low | Unlikely to have significant CNS effects |
| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |
| CYP3A4 Inhibitor | Inhibitor | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Good drug-like properties |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low predicted carcinogenicity |
| Hepatotoxicity | Low risk | Low predicted liver toxicity |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8] This technique can help identify potential biological targets and elucidate the molecular basis of interaction. Given the known anti-inflammatory properties of many coumarins, cyclooxygenase-2 (COX-2) is a relevant hypothetical target.
Experimental Protocol: Molecular Docking
-
Target Preparation : The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using software like AutoDockTools.
-
Ligand Preparation : A 3D structure of this compound is generated and its energy is minimized. Gasteiger charges are computed, and rotatable bonds are defined.
-
Grid Box Generation : A grid box is defined around the active site of the target protein to encompass the binding pocket.
-
Docking Simulation : A docking algorithm, such as AutoDock Vina, is used to search for the optimal binding pose of the ligand within the protein's active site. The simulation generates multiple binding modes ranked by their predicted binding affinity.
-
Interaction Analysis : The best-scoring pose is visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Docking Simulation Workflow
Predicted Binding Affinity and Interactions (Hypothetical Data)
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | TYR-385, ARG-120, SER-530 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | TYR-119, GLY-121, LEU-57 |
These hypothetical results suggest a strong binding affinity of the compound to the active site of COX-2, a key enzyme in the inflammatory pathway. The interactions with key residues like TYR-385 and ARG-120, which are crucial for inhibitor binding, would support the hypothesis of an anti-inflammatory effect.
Potential Signaling Pathway Involvement
Based on the hypothetical docking results against COX-2, this compound may modulate the arachidonic acid signaling pathway, which is central to inflammation.
Conclusion
This technical guide has outlined a hypothetical in silico approach for the bioactivity prediction of this compound. The presented workflow, encompassing ADMET prediction and molecular docking, provides a robust framework for the initial assessment of natural products in drug discovery. The hypothetical data suggests that this compound possesses favorable drug-like properties and may exert anti-inflammatory effects through the inhibition of COX-2. While these findings are purely predictive, they establish a strong rationale for further experimental validation through in vitro and in vivo studies. The integration of such in silico methodologies into early-stage research can significantly streamline the identification and development of novel therapeutic agents from natural sources.
References
- 1. This compound | 118584-19-3 | TEA58419 [biosynth.com]
- 2. labshake.com [labshake.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 6. fiveable.me [fiveable.me]
- 7. preprints.org [preprints.org]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]- | C19H22O4 | CID 13965525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review on the biological activities of hydroxycoumarin derivatives
An In-depth Guide to the Biological Activities of Hydroxycoumarin Derivatives
Introduction
Coumarins, a significant class of naturally occurring benzopyrone compounds, are widely distributed in the plant kingdom.[1] Among them, hydroxycoumarin derivatives have garnered substantial interest from the scientific community due to their diverse and potent pharmacological properties.[2][3] These compounds, characterized by a hydroxyl group on the coumarin (B35378) scaffold, serve as a foundational structure for numerous synthetic derivatives with enhanced biological activities.[4][5] Their applications span various therapeutic areas, including roles as anticoagulants, anticancer agents, antioxidants, and antimicrobial agents.[3][6]
This technical guide provides a comprehensive literature review of the primary biological activities of hydroxycoumarin derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, structured quantitative data, experimental protocols, and visual representations of key pathways and workflows.
Anticoagulant Activity
The most renowned therapeutic application of 4-hydroxycoumarin (B602359) derivatives is their anticoagulant effect.[4] Compounds like warfarin (B611796) and dicoumarol are widely used clinically to treat and prevent thromboembolic disorders.[7]
Mechanism of Action
The anticoagulant activity of 4-hydroxycoumarin derivatives is primarily mediated through the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme complex in the liver.[4][5] This enzyme is crucial for the vitamin K cycle, a process that converts vitamin K epoxide back to its active, reduced form. The reduced vitamin K is an essential cofactor for the gamma-carboxylation of glutamic acid residues on several blood clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[7] By inhibiting VKOR, these derivatives deplete the active form of vitamin K, leading to the production of under-carboxylated, inactive clotting factors, thereby impairing the coagulation cascade.[7]
Caption: Inhibition of the Vitamin K Cycle by 4-Hydroxycoumarin Derivatives.
Quantitative Data: Anticoagulant Activity
The anticoagulant potential of hydroxycoumarin derivatives is typically assessed by measuring the prothrombin time (PT).
| Compound/Derivative | Test System | Result | Reference |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Male mice (in vivo) | Prothrombin Time (PT) = 21.30 s | |
| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | Male mice (in vivo) | PT > Warfarin (14.60 s) | |
| Warfarin (Reference) | Male mice (in vivo) | PT = 14.60 s | |
| 4-hydroxycoumarin derivatives with a chlorine at the para-position of an aromatic ring substituent | Comparative study | Potent anticoagulant activities | [4] |
Experimental Protocol: Prothrombin Time (PT) Assay
The prothrombin time test is a standard method for evaluating the extrinsic pathway of coagulation and the efficacy of oral anticoagulants.
-
Animal Dosing: Laboratory animals (e.g., mice or rabbits) are administered the test hydroxycoumarin derivative, a reference compound (like warfarin), or a vehicle control, typically via oral or intraperitoneal injection.
-
Blood Collection: After a specified time, blood is collected from the animals, often via cardiac puncture, into tubes containing an anticoagulant like sodium citrate (B86180). The citrate chelates calcium, preventing premature clotting.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma from blood cells.
-
Assay Performance: A specific volume of the plasma is warmed to 37°C. A thromboplastin (B12709170) reagent (containing tissue factor and calcium) is added to the plasma.
-
Clot Detection: The time taken for a fibrin (B1330869) clot to form is measured in seconds. This duration is the prothrombin time. Longer PT values indicate reduced clotting ability and thus higher anticoagulant activity.
Anticancer Activity
Hydroxycoumarin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[6] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1]
Mechanism of Action
The anticancer effects of these compounds are multifaceted. They have been shown to induce apoptosis (programmed cell death), arrest the cell cycle at various phases (G0/G1 or G2/M), inhibit protein kinases, and down-regulate the expression of oncogenes.[8][9] One of the critical pathways often targeted is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation.[1] Hydroxycoumarin derivatives can inhibit components of this pathway, leading to reduced cancer cell viability.
Caption: Inhibition of the PI3K/AKT signaling pathway by hydroxycoumarin derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Palladium(II) Complex C1 | MIA PaCa-2 (Pancreatic cancer) | 3.0 | [9] |
| Palladium(II) Complex C1 | A375 (Melanoma) | 5.4 | [9] |
| Palladium(II) Complex C1 | HCT116 (Colon cancer) | 7.0 | [9] |
| Palladium(II) Complex C2 | MIA PaCa-2 (Pancreatic cancer) | 6.0 | [9] |
| Palladium(II) Complex C2 | A375 (Melanoma) | 17.0 | [9] |
| Palladium(II) Complex C2 | HCT116 (Colon cancer) | 14.5 | [9] |
| Compound 4a (acetohydrazide derivative) | Breast Cancer Cells | 1.24 - 8.68 | [1] |
| Compound 65 (4-substituted coumarin) | Various tumor cells | 0.0035 - 0.0319 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a controlled incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are treated with various concentrations of the hydroxycoumarin derivatives for a defined period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After incubation, the culture medium is removed, and a solution of MTT is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antioxidant Activity
Many hydroxycoumarin derivatives exhibit significant antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions.[10][11] The presence and position of hydroxyl groups on the coumarin ring are critical for this activity.[12] Derivatives with hydroxyl groups at the C6, C7, or C8 positions, especially those with ortho-dihydroxy (catechol) arrangements, tend to be the most potent antioxidants.[12][13]
Mechanism of Action
Hydroxycoumarins act as antioxidants primarily through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a stable phenoxyl radical. This radical is stabilized by resonance within the aromatic ring system, preventing the propagation of radical chain reactions.
Quantitative Data: Radical Scavenging Activity
Antioxidant activity is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, reported as IC50 or percentage of inhibition.
| Compound/Derivative | Assay | Result | Reference |
| 7-hydroxycoumarin | Peroxide scavenging | IC50 = 7029 mg/L | [10] |
| 4-hydroxycoumarin–chalcone hybrid | DPPH scavenging (at 100 µg/mL) | 77.92% scavenging | [10] |
| Asymmetric azine with 4-hydroxycoumarin | DPPH scavenging | EC50 = 0.53 (moles antioxidant/mole DPPH) | [10] |
| 6-chloro-substituted hydroxycoumarin | DPPH scavenging | IC50 = 0.08 - 0.11 mg/mL | [10] |
| 7,8-dihydroxy-4-methylcoumarin | DPPH, hydroxyl, superoxide (B77818) scavenging | Most effective scavenger in the series | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Caption: General workflow for the DPPH antioxidant assay.
-
Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared. This solution has a deep violet color due to the stable radical.
-
Reaction: The test hydroxycoumarin derivative, dissolved in the same solvent, is added to the DPPH solution at various concentrations. A control is prepared with the solvent alone.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: During incubation, antioxidants in the test sample donate electrons or hydrogen atoms to the DPPH radical, which is reduced to the non-radical form, DPPH-H. This causes the color to fade from violet to yellow. The change in absorbance is measured with a spectrophotometer at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Antimicrobial Activity
Hydroxycoumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[14][15] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antibiotic resistance.[14]
Mechanism of Action
The exact mechanisms of antimicrobial action are not fully elucidated but are thought to involve multiple targets. For bacteria, potential mechanisms include the inhibition of DNA gyrase, an enzyme essential for DNA replication, and the disruption of the bacterial cell membrane integrity.[16] The lipophilic nature of the coumarin scaffold allows these molecules to penetrate microbial cell walls and interfere with cellular processes.
Quantitative Data: Antimicrobial Activity
Antimicrobial efficacy is typically evaluated by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in diffusion assays.
| Compound/Derivative | Microbial Strain | Method | Result (Zone of Inhibition, mm) | Reference |
| Compound 4a | Staphylococcus aureus | Disc Diffusion | 6.36 ± 0.162 | [14][17] |
| Compound 4a | Bacillus subtilis | Disc Diffusion | 5.60 ± 0.049 | [14][17] |
| Compound 4a | Escherichia coli | Disc Diffusion | 3.61 ± 0.176 | [14][17] |
| Compound 4a | Pseudomonas aeruginosa | Disc Diffusion | 5.64 ± 0.021 | [14][17] |
| Compound 4h | Staphylococcus aureus | Disc Diffusion | 7.10 ± 0.544 | [14][17] |
| Compound 2 | Staphylococcus aureus | Agar (B569324) Well Diffusion | 26.5 ± 0.84 | |
| Compound 3 | Staphylococcus aureus | Agar Well Diffusion | 26.0 ± 0.56 | |
| Compound 8 | Staphylococcus aureus | Agar Well Diffusion | 26.0 ± 0.26 | |
| Compound 5 | Salmonella typhimurium | Agar Well Diffusion | 19.5 ± 0.59 | |
| Ciprofloxacin (Control) | S. aureus / S. typhimurium | Agar Well Diffusion | 38.5 ± 0.74 / 33.5 ± 0.77 |
Experimental Protocol: Agar Well/Disc Diffusion Method
This method is a standard preliminary test to assess the antimicrobial activity of a compound.
-
Culture Preparation: A standardized inoculum of the target microorganism (e.g., bacteria) is prepared and uniformly spread over the surface of a sterile agar plate.
-
Compound Application:
-
Disc Diffusion: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Well Diffusion: Wells are punched into the agar using a sterile cork borer, and a specific volume of the test compound solution is added to each well.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: During incubation, the compound diffuses from the disc/well into the surrounding agar. If the compound is effective against the microorganism, it will inhibit its growth, creating a clear area around the disc/well known as the "zone of inhibition."
-
Measurement: The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Conclusion
Hydroxycoumarin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable array of biological activities. Their well-established role as anticoagulants, coupled with their emerging and potent anticancer, antioxidant, and antimicrobial properties, underscores their therapeutic potential. The versatility of the coumarin nucleus allows for extensive structural modifications, enabling the fine-tuning of activity and the development of derivatives with improved efficacy and selectivity. Future research should continue to focus on elucidating detailed structure-activity relationships, exploring novel mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The data and protocols summarized in this guide provide a solid foundation for researchers dedicated to harnessing the pharmacological power of these fascinating compounds.
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study | Semantic Scholar [semanticscholar.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant properties of 3-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 15. ijmpronline.com [ijmpronline.com]
- 16. Study of the Antimicrobial Efficacy of 7-Hydroxycoumarin on Resistant Bacterial Strains and Structure-Activity Relationship Analysis [biolmolchem.com]
- 17. [PDF] Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents | Semantic Scholar [semanticscholar.org]
The Architecture of Aroma: A Technical Guide to the Biosynthesis of Terpenoid-Substituted Coumarins in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenoid-substituted coumarins are a diverse class of plant secondary metabolites renowned for their significant pharmacological and biological activities. These hybrid molecules, featuring a coumarin (B35378) core decorated with a variety of terpenoid side chains, exhibit a wide range of properties, from antimicrobial and anti-inflammatory to anticancer and anticoagulant. Understanding the intricate biosynthetic pathways that lead to their formation is paramount for researchers in natural product chemistry, plant biology, and drug development. This in-depth technical guide elucidates the core biosynthetic routes, key enzymatic players, and regulatory networks governing the production of these valuable compounds in plants. It further provides detailed experimental protocols and quantitative data to facilitate further research and metabolic engineering efforts.
Core Biosynthetic Pathways: A Convergence of Two Major Metabolic Routes
The biosynthesis of terpenoid-substituted coumarins is a fascinating example of metabolic convergence, drawing precursors from two of the most fundamental pathways in plant secondary metabolism: the phenylpropanoid pathway, which provides the coumarin backbone, and the terpenoid backbone pathways, which supply the prenyl side chains.
The Phenylpropanoid Pathway: Forging the Coumarin Nucleus
The formation of the basic coumarin skeleton originates from the aromatic amino acid L-phenylalanine, which is itself a product of the shikimate pathway.[1][2][3] The initial steps are shared with the general phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of phenolic compounds, including flavonoids, lignins, and stilbenes.
The key steps leading to the formation of umbelliferone, a common precursor for many terpenoid-substituted coumarins, are as follows:
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[2]
-
Hydroxylation of trans-Cinnamic Acid: Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring to produce p-coumaric acid.[2]
-
Activation to a CoA Thioester: 4-Coumarate:CoA Ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]
-
Ortho-hydroxylation and Lactonization: The crucial step leading to the coumarin skeleton is the ortho-hydroxylation of the cinnamoyl-CoA ester. This reaction is catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD) known as Feruloyl-CoA 6'-hydroxylase (F6'H) or a cytochrome P450 enzyme , Cinnamate 2'-hydroxylase (C2'H) , depending on the plant species and the specific coumarin being synthesized. This hydroxylation is often followed by a trans-cis isomerization of the side chain and subsequent spontaneous or enzyme-catalyzed lactonization to form the coumarin ring.[4][5]
Terpenoid Backbone Biosynthesis: Providing the Prenyl Donors
The terpenoid side chains are derived from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for the synthesis of IPP and DMAPP, which are compartmentalized within the cell:
-
The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway primarily provides precursors for sesquiterpenes (C15) and triterpenes (C30).
-
The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, the MEP pathway is the source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40).
The prenyl donors for the substitution of coumarins are typically dimethylallyl pyrophosphate (DMAPP, C5), geranyl pyrophosphate (GPP, C10), and farnesyl pyrophosphate (FPP, C15).
The Key Enzymatic Step: Prenylation of the Coumarin Core
The crucial step in the formation of terpenoid-substituted coumarins is the attachment of a prenyl group to the coumarin nucleus. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs) . These enzymes typically utilize DMAPP, GPP, or FPP as the prenyl donor and a coumarin derivative as the acceptor substrate.
Plant aromatic prenyltransferases are often membrane-bound proteins and exhibit a high degree of substrate specificity and regiospecificity, determining the position of prenylation on the coumarin ring (e.g., C-6, C-8, or O-prenylation) and the length of the attached prenyl chain.[6][7]
C-Prenyltransferases
C-prenyltransferases catalyze the formation of a carbon-carbon bond between the prenyl donor and the coumarin acceptor. For example, the biosynthesis of linear and angular furanocoumarins is initiated by the C-6 or C-8 prenylation of umbelliferone, respectively.[8]
O-Prenyltransferases
O-prenyltransferases are responsible for the formation of an ether linkage between the prenyl group and a hydroxyl group on the coumarin ring.
References
- 1. A Cotyledon-based Virus-Induced Gene Silencing (Cotyledon-VIGS) approach to study specialized metabolism in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The gradual establishment of complex coumarin biosynthetic pathway in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYB transcription factors in Peucedanum Praeruptorum Dunn: the diverse roles of the R2R3-MYB subfamily in mediating coumarin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Methodological Advance of Tobacco Rattle Virus-Induced Gene Silencing for Functional Genomics in Plants [frontiersin.org]
- 8. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxic Effects of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin on Jurkat T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cytotoxic effects of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a natural product isolated from Zanthoxylum schinifolium, on Jurkat T cells, a human T-lymphocyte cell line. This document summarizes the available quantitative data on its cytotoxic potency and provides detailed experimental protocols for assessing its effects. Furthermore, it proposes a potential mechanism of action based on findings for structurally related coumarins, involving the induction of apoptosis through modulation of key signaling pathways. Visual diagrams are included to illustrate experimental workflows and the putative signaling cascade.
Introduction
This compound is a coumarin (B35378) derivative that has been investigated for its potential therapeutic properties, including anticancer activities.[1] Jurkat T cells, an immortalized line of human T lymphocytes, are a widely used in vitro model for studying T-cell leukemia and for screening potential chemotherapeutic agents. Understanding the cytotoxic effects and the underlying molecular mechanisms of this coumarin derivative in Jurkat T cells is crucial for evaluating its potential as an anti-leukemic agent.
This guide consolidates the current knowledge on the interaction between this compound and Jurkat T cells, offering a valuable resource for researchers in oncology, pharmacology, and drug discovery.
Quantitative Data
The cytotoxic activity of this compound against Jurkat T cells has been quantified, providing a key metric for its potency.
Table 1: Cytotoxicity of this compound and Related Compounds on Jurkat T cells
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | Jurkat T | MTT | ~80.58 - 85.83 | [2] |
| Auraptene (B1665324) (Positive Control) | Jurkat T | MTT | 55.36 | [2] |
| 7-[(E)-3',7'-dimethyl-6'-oxo-2',7'-octadienyl]oxy coumarin | Jurkat T | Not Specified | 8.10 | [3][4] |
Experimental Protocols
This section details the methodologies for key experiments to assess the cytotoxic and apoptotic effects of this compound on Jurkat T cells.
Cell Culture
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell density is maintained between 1 x 10^5 and 1 x 10^6 cells/mL.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed Jurkat T cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and pre-culture for 36 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 50 µL of MTT solution (1.1 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat Jurkat T cells with the compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Cell Lysis: Lyse the treated Jurkat T cells using a specific lysis buffer.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for the target caspase (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of apoptosis-related proteins.
-
Protein Extraction: Extract total protein from treated and untreated Jurkat T cells.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-ERK, p-Akt).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxic effects of the coumarin on Jurkat T cells.
Proposed Signaling Pathway for Apoptosis Induction
Based on studies of related coumarins in leukemia cells, the following pathway is proposed.
Caption: Proposed apoptotic signaling pathway induced by the coumarin in Jurkat T cells.
Discussion of Proposed Mechanism of Action
While direct mechanistic studies on this compound in Jurkat T cells are limited, research on analogous coumarins isolated from the same plant, Zanthoxylum schinifolium, provides significant insights.
One such related coumarin, auraptene, has been shown to induce apoptosis in Jurkat T cells through a mechanism involving endoplasmic reticulum (ER) stress.[5] This process is initiated by the activation of caspase-12, which subsequently activates caspase-8.[5] Activated caspase-8 can then trigger the mitochondrial apoptotic pathway through the cleavage of Bid to tBid, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[5]
Furthermore, other coumarins from Zanthoxylum schinifolium have demonstrated the ability to induce apoptosis in leukemia cells by downregulating the phosphorylation of key survival kinases such as ERK1/2 and Akt.[6] The inhibition of these pro-survival pathways can sensitize cells to apoptotic stimuli.
Therefore, it is plausible that this compound exerts its cytotoxic effects on Jurkat T cells through a multi-faceted mechanism involving:
-
Inhibition of Pro-survival Signaling: Downregulation of the PI3K/Akt and MAPK/ERK pathways.
-
Induction of ER Stress: Leading to the activation of the caspase cascade, starting with caspase-12 and caspase-8.
-
Mitochondrial Apoptosis: Engagement of the intrinsic apoptotic pathway through Bcl-2 family protein modulation and cytochrome c release.
-
Execution of Apoptosis: Activation of effector caspases like caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.
Conclusion
This compound demonstrates cytotoxic activity against Jurkat T cells. While further investigation is required to fully elucidate its precise mechanism of action, evidence from related compounds suggests that it likely induces apoptosis through the modulation of critical signaling pathways involved in cell survival and death. The experimental protocols and the proposed mechanism of action detailed in this guide provide a solid foundation for future research aimed at evaluating the therapeutic potential of this natural compound in the context of T-cell leukemia.
References
- 1. This compound | 118584-19-3 | TEA58419 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. A new cytotoxic coumarin, 7-[(E)-3',7'-dimethyl-6'-oxo-2',7'-octadienyl] oxy coumarin, from the leaves of Zanthoxylum schinifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptogenic activity of auraptene of Zanthoxylum schinifolium toward human acute leukemia Jurkat T cells is associated with ER stress-mediated caspase-8 activation that stimulates mitochondria-dependent or -independent caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarins and lignans from Zanthoxylum schinifolium and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the synthesis of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a naturally occurring coumarin (B35378) derivative found in various Citrus species.[][2] This compound and its analogs are of significant interest in drug discovery due to the diverse biological activities associated with the coumarin scaffold. The protocol is based on the well-established Williamson ether synthesis, adapted from optimized conditions for the preparation of analogous 7-geranyloxycoumarin derivatives.[3][4][5]
Introduction
Coumarins are a class of benzopyrone compounds widely distributed in nature and known to exhibit a broad range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The functionalization of the 7-hydroxy position of the coumarin ring with terpenoid side chains can significantly modulate their biological activity. This protocol details the synthesis of this compound via the O-alkylation of 7-hydroxycoumarin with a suitable terpenoid electrophile.
Reaction Scheme
The synthesis proceeds via a Williamson ether synthesis, where the phenoxide ion of 7-hydroxycoumarin acts as a nucleophile, attacking an alkyl halide derivative of the desired terpenoid side chain.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
This protocol is adapted from the successful synthesis of 7-geranyloxycoumarin and is expected to provide a good yield of the target product.[4]
Materials:
-
7-Hydroxycoumarin (1.0 eq)
-
(2E,6R)-8-bromo-2,6-dimethyl-2,7-octadien-6-ol (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-hydroxycoumarin (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add cesium carbonate (1.5 eq) to the suspension.
-
Addition of Alkyl Halide: Add (2E,6R)-8-bromo-2,6-dimethyl-2,7-octadien-6-ol (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is expected to be complete within 3-5 hours.[3]
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the cesium salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis, based on analogous reactions.[3][4]
| Parameter | Value | Reference |
| Reactants | ||
| 7-Hydroxycoumarin | 1.0 mmol | [4] |
| (2E,6R)-8-bromo-2,6-dimethyl-2,7-octadien-6-ol | 1.2 mmol | [4] |
| Cesium Carbonate (Cs₂CO₃) | 1.5 mmol | [4] |
| Acetonitrile | 30 mL | [4] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [4] |
| Reaction Time | 3 - 5 hours | [3] |
| Product | ||
| Expected Yield | > 90% | [4] |
| Melting Point | 72-75 °C | [][2] |
| Molecular Formula | C₁₉H₂₂O₄ | [][2] |
| Molecular Weight | 314.38 g/mol | [][2] |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of the target coumarin.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound. The use of cesium carbonate as a base in acetonitrile at room temperature is expected to provide a high yield of the desired product under mild conditions. This methodology should be readily applicable for the synthesis of other O-alkylated coumarin derivatives for further investigation in drug discovery and development programs.
References
Application Note: HPLC-UV Method for the Quantification of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin
AN-HPLC-028
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This coumarin (B35378) derivative, found in plants such as Citrus medica and Aegle marmelos, is of interest for its potential therapeutic properties.[][2] The described method utilizes a reversed-phase C18 column with gradient elution, providing excellent separation and sensitivity. The protocol is suitable for quality control, pharmacokinetic studies, and natural product quantification in various matrices.
Introduction
This compound is a naturally occurring coumarin derivative characterized by a coumarin nucleus linked to a hydroxylated terpenoid side chain.[][2] Accurate quantification of this compound is crucial for evaluating its phytochemical abundance, ensuring the quality of herbal preparations, and conducting pharmacological research. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of coumarins due to its high resolution and sensitivity.[3][4] This note presents a specific HPLC-UV method optimized for this analyte.
Principle
The method employs reversed-phase chromatography, where the analyte is separated on a nonpolar C18 stationary phase. A mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water allows for the efficient elution of the compound of interest. Detection is performed using a UV detector set at the maximum absorbance wavelength of the coumarin chromophore, which for 7-oxygenated coumarins is typically in the 320-330 nm range.[5][6] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental
3.1 Apparatus and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Analytical balance.
-
Ultrasonic bath.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC-grade acetonitrile, methanol (B129727), and water.
-
Formic acid (analytical grade).
-
Reference standard: this compound (purity ≥95%).
3.2 Chromatographic Conditions The following conditions were optimized for the separation and quantification of the target analyte.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-15 min: 40-70% B; 15-20 min: 70-90% B; 20-22 min: 90% B; 22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 323 nm |
| Run Time | 25 minutes (plus 5 min post-run equilibration) |
Table 1: Optimized HPLC-UV Chromatographic Conditions.
Protocols
4.1 Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.[7] These solutions are used to construct the calibration curve.
4.2 Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of dried, powdered plant material into a flask. Add 20 mL of methanol.[3][8]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. This enhances extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with methanol to ensure the analyte concentration falls within the linear range of the calibration curve.
4.3 Experimental and Data Analysis Workflow
Caption: Workflow for HPLC-UV quantification.
Method Validation Summary
The developed method should be validated according to international guidelines to ensure its reliability, with good results expected in terms of precision and extraction yields.[9][10] A summary of typical validation parameters is presented below.
| Parameter | Specification | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 0.5 - 100 µg/mL | Met |
| Limit of Detection (LOD) | Signal-to-Noise Ratio = 3 | 0.15 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio = 10 | 0.50 µg/mL |
| Precision (%RSD) | Intra-day: < 2%; Inter-day: < 3% | Intra-day: 1.2% |
| Inter-day: 2.5% | ||
| Accuracy (% Recovery) | 95 - 105% | 98.7% - 102.1% |
| Specificity | No interfering peaks at analyte retention time | Confirmed via DAD |
Table 2: Summary of Method Validation Parameters and Representative Data.
Results and Discussion
Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The use of a gradient elution ensures that compounds with a wide range of polarities can be analyzed, making this method suitable for complex matrices like plant extracts. The DAD detector can be used to confirm peak purity by comparing the UV spectrum of the analyte peak in the sample to that of the reference standard. The UV spectrum for this class of coumarin should show a maximum absorbance (λmax) around 321-324 nm.[6][11]
Conclusion
The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The protocol has been detailed for easy implementation in a laboratory setting for routine analysis, quality control of natural products, and research purposes.
References
- 2. This compound | 118584-19-3 | TEA58419 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of auraptene and umbelliferone, chemopreventive coumarins in citrus fruits, by HPLC-UV-FL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iajpr.com [iajpr.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin is a natural product belonging to the coumarin (B35378) class of compounds, which are widely investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2] This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using standard cell-based assays. The methodologies described herein are fundamental for preclinical drug development and for elucidating the compound's mechanism of action.
Data Presentation
The following table summarizes hypothetical quantitative data from the described cytotoxicity assays. This structured format allows for a clear comparison of the compound's effects across different experimental conditions.
| Assay Type | Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Endpoint Measurement | Result (e.g., % Viability, % Cytotoxicity, % Apoptosis) |
| MTT Assay | Jurkat (T-cell leukemia) | 0 (Vehicle Control) | 48 | Absorbance at 570 nm | 100% |
| 10 | 48 | Absorbance at 570 nm | 85% | ||
| 25 | 48 | Absorbance at 570 nm | 62% | ||
| 50 | 48 | Absorbance at 570 nm | 41% | ||
| 100 | 48 | Absorbance at 570 nm | 23% | ||
| LDH Release Assay | HeLa (Cervical Cancer) | 0 (Vehicle Control) | 24 | Absorbance at 490 nm | 5% |
| 10 | 24 | Absorbance at 490 nm | 15% | ||
| 25 | 24 | Absorbance at 490 nm | 35% | ||
| 50 | 24 | Absorbance at 490 nm | 58% | ||
| 100 | 24 | Absorbance at 490 nm | 75% | ||
| Annexin V-FITC/PI Apoptosis Assay | A549 (Lung Carcinoma) | 0 (Vehicle Control) | 48 | Flow Cytometry | 95% Viable, 2% Early Apoptosis, 1% Late Apoptosis, 2% Necrosis |
| 50 | 48 | Flow Cytometry | 40% Viable, 35% Early Apoptosis, 20% Late Apoptosis, 5% Necrosis |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][4][5] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[3][5]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4][7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3][5] Measure the absorbance at 570 nm using a microplate reader.[3][6]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8][9][10]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[10][11][12]
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[10]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10][12][13]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[10][12]
-
Stop Reaction: Add 50 µL of stop solution to each well.[10][12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][12][13]
-
Data Analysis: Subtract the absorbance of the no-cell control. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V-FITC.[15][16] PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[14] Distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of the test compound.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway induced by the coumarin.
References
- 1. This compound | 118584-19-3 | TEA58419 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin is a natural coumarin (B35378) derivative found in plants such as Citrus medica, Citrus hassaku, and Aegle marmelos.[1] Coumarins, as a class of compounds, have garnered significant interest in cancer research due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2] While research on this specific coumarin derivative is still emerging, initial studies have indicated its potential as a cytotoxic agent against cancer cells.
This document provides an overview of the known applications of this compound in cancer research, including available data on its bioactivity and detailed protocols for its investigation. It also explores potential mechanisms of action based on the broader understanding of coumarins in oncology.
Biological Activity and Data
Preliminary studies have demonstrated the cytotoxic effects of this compound against human cancer cell lines. The available quantitative data from these studies is summarized below.
| Cell Line | Assay Type | Endpoint | Result | Reference |
| Jurkat T cells | Cytotoxicity | IC50 | 80.58 - 85.83 µM | [3] |
Note: The activity is described as moderate. Further studies are required to evaluate the compound's efficacy and selectivity across a broader range of cancer cell types.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, the anti-cancer activities of other coumarin derivatives suggest several potential pathways that may be involved. Many coumarins have been shown to induce apoptosis and modulate key signaling pathways that are often dysregulated in cancer.
Based on the known activities of structurally related coumarins, a hypothetical mechanism of action is proposed to involve the induction of apoptosis through the intrinsic pathway and the modulation of the PI3K/Akt/mTOR signaling cascade.
Caption: Postulated mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-cancer properties of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from the methodology used to determine the cytotoxicity of coumarins against Jurkat T cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., Jurkat T cells)
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the coumarin in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To determine if the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the coumarin at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the coumarin as described for the apoptosis assay. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound presents a promising starting point for further investigation as a potential anti-cancer agent. The available data indicates its ability to induce cytotoxicity in a leukemia cell line. The provided protocols offer a framework for researchers to further explore its efficacy, mechanism of action, and potential therapeutic applications in oncology. Future studies should focus on a broader range of cancer cell lines, in vivo models, and detailed mechanistic investigations to fully characterize its anti-cancer profile.
References
Application Notes and Protocols for Evaluating the Antioxidant Activity of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin is a coumarin (B35378) derivative with potential therapeutic properties, including antioxidant activity.[1][] Coumarins, a class of benzopyrone compounds, are recognized for their diverse pharmacological activities, and the evaluation of their antioxidant potential is a critical step in the development of new therapeutic agents.[3][4] This document provides detailed protocols for evaluating the antioxidant activity of this specific coumarin derivative using common in vitro and cell-based assays.
Data Presentation
Table 1: Antioxidant Activity of Various Coumarin Derivatives
| Coumarin Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM of Fe(II) equivalent) | Reference(s) |
| Coumarin | >10000 | >10000 | - | [3] |
| 7-Hydroxycoumarin (Umbelliferone) | - | - | Lower than unsubstituted coumarin | [3] |
| 6,7-Dihydroxycoumarin (Esculetin) | High activity | - | - | [3] |
| 7,8-Dihydroxy-4-methylcoumarin | High activity | - | - | [3] |
| Coumarin-hydroxytyrosol hybrid | 26.58 | 30.31 | - | [3] |
| Coumarin-thiosemicarbazone 18 | 7.1 | 9.0 | - | [3] |
| Coumarin-thiosemicarbazone 19 | 17.9 | 8.8 | - | [5] |
Note: The data presented is for comparative purposes and is derived from various sources. Direct comparison of values may require consideration of the specific experimental conditions in each study.
Experimental Protocols
A comprehensive evaluation of antioxidant activity involves multiple assays that measure different aspects of antioxidant action.[6][7][8] The following protocols describe the DPPH, ABTS, FRAP, and Cellular Antioxidant Activity (CAA) assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9][10]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and ascorbic acid in methanol.
-
Prepare a 0.002% (w/v) solution of DPPH in methanol.[10]
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[3]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) or PBS
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.[11]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
Prepare various concentrations of the test compound and Trolox in ethanol or PBS.
-
In a 96-well plate, add 20 µL of the test compound or Trolox solution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.[3]
-
Measure the absorbance at 734 nm.[3]
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare various concentrations of the test compound and a standard curve using ferrous sulfate.
-
In a 96-well plate, add 20 µL of the test compound or ferrous sulfate standard.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from the standard curve and expressed as µM of Fe(II) equivalent.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to inhibit the formation of intracellular reactive oxygen species (ROS).[12][13][14][15][16]
Materials:
-
Adherent cells (e.g., HepG2 or HeLa)
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator
-
Quercetin (B1663063) (positive control)
-
96-well black fluorescence cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black fluorescence plate and culture until they reach 90-100% confluency.[14]
-
Remove the culture medium and wash the cells gently with PBS.
-
Pre-incubate the cells with a solution containing DCFH-DA and the test compound or quercetin at various concentrations for 60 minutes at 37°C.[14]
-
Remove the solution and wash the cells with PBS.
-
Add the free radical initiator (e.g., AAPH) to induce oxidative stress.[14]
-
Immediately begin reading the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm in a microplate reader.[14] Readings should be taken every 5 minutes for 60 minutes.[14]
-
The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal compared to the control (cells treated only with the free radical initiator).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Figure 1: General Experimental Workflow for Antioxidant Activity Evaluation.
Nrf2 Signaling Pathway Diagram
Coumarins can exert their antioxidant effects by modulating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[17][18]
Caption: Figure 2: Nrf2 Signaling Pathway in Antioxidant Response.
References
- 1. This compound | 118584-19-3 | TEA58419 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Standards for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the analysis of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a naturally occurring coumarin (B35378) derivative found in various Citrus species[1][]. This compound and its analogs have garnered interest for their potential therapeutic properties, including anti-inflammatory and α-glucosidase inhibitory activities[3][4]. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will facilitate the accurate identification, quantification, and quality control of this compound in research and drug development settings.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [][5] |
| Synonyms | 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one | [6] |
| CAS Number | 118584-19-3 | [5] |
| Molecular Formula | C₁₉H₂₂O₄ | [3][5] |
| Molecular Weight | 314.38 g/mol | [5] |
| Appearance | Crystalline powder | [] |
| Melting Point | 72-75 °C | [] |
| Purity (Reference Standard) | ≥96.5% | [5] |
| Natural Sources | Citrus medica, Citrus hassaku, Aegle marmelos | [1][] |
Analytical Workflow
The following diagram outlines the general workflow for the analysis of this compound.
Caption: Figure 1. A generalized workflow for the extraction, purification, and analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
This method is suitable for the quantification and purity assessment of the target coumarin. Reversed-phase chromatography is commonly employed for the separation of coumarin derivatives[7].
Protocol:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for coumarin analysis[7].
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Acetic Acid in Water[8].
-
Solvent B: Acetonitrile (B52724).
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min[9].
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 280 nm or 320 nm[8]. A PDA detector can be used to acquire UV spectra for peak purity assessment.
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol (B129727) or acetonitrile at 1 mg/mL. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or methanol. Filter through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary[8][10].
Expected Quantitative Data:
| Parameter | Expected Value |
| Retention Time (RT) | 12 - 18 min (highly dependent on the specific system) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful technique for the identification of coumarins and related volatile or semi-volatile impurities[10][11].
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[11].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane. Derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve volatility and peak shape.
Expected Mass Spectral Data:
| Parameter | Expected Value/Fragments |
| Molecular Ion [M]⁺ | m/z 314 |
| Key Fragmentation Ions | Loss of the side chain, fragments corresponding to the coumarin backbone (e.g., m/z 146, 118)[11]. Specific fragments from the terpene-like side chain are also expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of the molecule[12][13].
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for coumarins[13].
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) for full structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) |
| Coumarin H-3, H-4 | 6.2-6.5 (d, H-3), 7.6-7.8 (d, H-4) |
| Coumarin Aromatic Protons | 6.8-7.5 (m) |
| Side Chain Olefinic Protons | 5.0-5.5 (m) |
| Side Chain Methylene & Methine Protons | 1.5-4.5 (m) |
| Side Chain Methyl Protons | 1.2-1.8 (s, d) |
| Hydroxyl Proton | Variable, broad singlet |
Potential Signaling Pathway Modulation
Coumarin derivatives have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways[4]. The diagram below illustrates a hypothetical pathway through which this compound may exert its anti-inflammatory effects.
Caption: Figure 2. A potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
References
- 1. labshake.com [labshake.com]
- 3. This compound | 118584-19-3 | TEA58419 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. 118584-19-3 | this compound [albtechnology.com]
- 6. 2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]- | C19H22O4 | CID 13965525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dl.astm.org [dl.astm.org]
- 9. 3.7. Determination of Coumarin Concentration by High Performance Liquid Chromatography [bio-protocol.org]
- 10. Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction of Coumarin Compounds from Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of coumarin (B35378) compounds from plasma samples using liquid-liquid extraction (LLE). The methodologies outlined are based on established scientific literature and are intended to offer robust starting points for bioanalytical method development and pharmacokinetic studies.
Introduction
Coumarins are a class of benzopyrone compounds found in many plants and are of significant interest in drug discovery and development due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. Accurate quantification of coumarins in biological matrices such as plasma is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid-liquid extraction is a widely used sample preparation technique that offers a simple and effective means of isolating these compounds from complex plasma matrices prior to chromatographic analysis.
The selection of an appropriate LLE method depends on the specific physicochemical properties of the coumarin derivative of interest, the desired level of sample cleanup, and the sensitivity of the analytical instrumentation. Key parameters in LLE include the choice of organic solvent, the pH of the aqueous phase, and the ratio of organic to aqueous phase volumes.
Data Presentation: Comparison of LLE Methods
The following table summarizes quantitative data from various published LLE methods for the extraction of coumarin compounds from plasma. This allows for a direct comparison of their performance in terms of recovery and sensitivity.
| Coumarin Compound(s) | Extraction Solvent(s) | pH Condition | Recovery (%) | Lower Limit of Quantification (LLOQ) | Analytical Method | Reference |
| Nodakenin, Nodakenetin, Decursinol, Decursin/Decursinol angelate | Acetonitrile (B52724) | Not Specified | 61.1 ± 3.2 (Nodakenin), 67.3 ± 5.1 (Nodakenetin), 65.7 ± 3.6 (Decursinol), 56.9 ± 4.3 (Decursin/decursinol angelate) | 0.05 - 0.1 µg/mL | HPLC-UV | [1] |
| Coumarin | Hexane (B92381) | Alkaline | Not Specified | 0.3 µg/L | HPLC-UV | [2] |
| Phenprocoumon, Warfarin, Acenocoumarol | Not specified (acidic LLE mentioned) | Acidic (pH 4.2) | >89% (overall extraction efficiency for a related solid-phase extraction method) | 5 µg/L | HPLC-ESI-MS | [3][4] |
| Three Coumarins (unspecified) | Ethyl acetate (B1210297)/n-hexane (9:1, v/v) | Not Specified | 83.8% to 109.4% | 2.4–1250 ng/mL | HPLC-MS/MS | [5] |
Experimental Protocols
Protocol 1: Acetonitrile Precipitation and Extraction
This protocol is a simple and rapid method suitable for a broad range of coumarin compounds. Acetonitrile acts as both a protein precipitating agent and an extraction solvent.
Materials:
-
Plasma sample
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., another coumarin derivative not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (concentration will depend on the specific assay).
-
Add 100 µL of acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the extracted coumarins.
-
Inject an appropriate volume (e.g., 20 µL) of the supernatant directly into the HPLC or LC-MS/MS system for analysis.[1]
Protocol 2: Alkaline Extraction with Hexane
This method is suitable for the extraction of less polar coumarin compounds. The alkalinization of the plasma sample helps to deprotonate any acidic functional groups on interfering substances, thereby improving the selectivity of the extraction for the neutral coumarin molecule.
Materials:
-
Plasma sample
-
Alkaline solution (e.g., Sodium Hydroxide solution)
-
Hexane (HPLC grade)
-
Hydrochloric acid
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Alkalinize the plasma sample using a suitable basic solution.
-
Add a known volume of hexane to the alkalinized plasma.
-
Vortex the mixture for several minutes to facilitate the transfer of the coumarin into the organic phase.
-
Centrifuge the sample to achieve phase separation.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the organic phase in the presence of hydrochloric acid to concentrate the coumarin.[2]
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
Protocol 3: Acidic Extraction with Ethyl Acetate/n-Hexane
This protocol is effective for coumarins that are more stable or more readily extracted under acidic conditions. The use of a solvent mixture like ethyl acetate and n-hexane allows for fine-tuning of the solvent polarity to optimize extraction efficiency.
Materials:
-
Plasma sample
-
Acidic solution (e.g., Formic acid solution to adjust pH to 4.2)
-
Ethyl acetate/n-hexane mixture (e.g., 9:1 v/v)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Evaporation system
Procedure:
-
Pipette a known volume of the plasma sample into a centrifuge tube.
-
Add the internal standard solution.
-
Adjust the pH of the plasma sample to approximately 4.2 with an acidic solution.[3]
-
Add the ethyl acetate/n-hexane extraction solvent mixture.[5]
-
Vortex the mixture thoroughly for several minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for analysis.
Visualizations
Caption: Workflow for Acetonitrile Precipitation and Extraction.
Caption: Workflow for Alkaline Extraction with Hexane.
Caption: Workflow for Acidic Extraction with Ethyl Acetate/n-Hexane.
References
- 1. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive high-performance liquid chromatographic method for the determination of coumarin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Alkoxycoumarins as Fluorescent Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Alkoxycoumarins are a versatile class of fluorophores widely employed as fluorescent probes in biological imaging and sensing applications. Their utility stems from their favorable photophysical properties, including high fluorescence quantum yields, sensitivity to the microenvironment, and the potential for "turn-on" fluorescence upon specific enzymatic cleavage. This document provides detailed application notes and protocols for the use of 7-alkoxycoumarins as fluorescent probes, with a focus on their application in detecting enzymatic activity, particularly that of cytochrome P450 enzymes.
Principle of Detection
Many 7-alkoxycoumarin-based probes are pro-fluorescent, meaning they exhibit minimal fluorescence in their native state. The alkoxy group at the 7-position quenches the fluorescence of the coumarin (B35378) core. Upon enzymatic O-dealkylation, the highly fluorescent 7-hydroxycoumarin is generated, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes excellent for detecting specific enzyme activities in complex biological systems.
A primary application of these probes is in monitoring the activity of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[1] The O-dealkylation of 7-alkoxycoumarins is a common reaction catalyzed by various CYP isoforms.[2] By using different alkoxy substituents, probes with varying selectivity for different CYP isoforms can be developed.[1]
Data Presentation: Photophysical Properties
The selection of a suitable 7-alkoxycoumarin probe depends on its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and molar extinction coefficient. The following table summarizes these properties for several common 7-alkoxycoumarin derivatives.
| Compound | Alkoxy Group | Excitation (λex) [nm] | Emission (λem) [nm] | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Solvent |
| 7-Methoxycoumarin | -OCH₃ | 323 | 389 | ~0.6 | ~15,000 | Ethanol |
| 7-Ethoxycoumarin (B196162) | -OCH₂CH₃ | 323 | 390 | 0.87 | 16,000 | Ethanol |
| 7-Propoxycoumarin | -O(CH₂)₂CH₃ | 324 | 391 | 0.85 | 17,000 | Ethanol |
| 7-Butoxycoumarin | -O(CH₂)₃CH₃ | 325 | 392 | 0.83 | 18,000 | Ethanol |
| 7-Pentoxycoumarin | -O(CH₂)₄CH₃ | 325 | 393 | - | - | Ethanol |
| 7-Benzyloxycoumarin | -OCH₂Ph | 326 | 394 | - | - | Ethanol |
| 7-Hydroxycoumarin | -OH | 365 | 450 | 0.87 | 20,000 | Ethanol (pH > 8) |
Experimental Protocols
Protocol 1: Synthesis of 7-Ethoxycoumarin
This protocol describes a general method for the synthesis of 7-ethoxycoumarin from 7-hydroxycoumarin (umbelliferone).
Materials:
-
7-Hydroxycoumarin (1 equiv.)
-
Ethyl bromide (1.5 equiv.)
-
Potassium carbonate (K₂CO₃) (2 equiv.)
-
Anhydrous acetone (B3395972)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxycoumarin in anhydrous acetone.
-
Add potassium carbonate to the solution.
-
Heat the mixture to reflux for 30 minutes.
-
Add ethyl bromide dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 7-ethoxycoumarin.
Protocol 2: Live-Cell Imaging of Cytochrome P450 Activity
This protocol provides a general workflow for using 7-ethoxycoumarin to measure CYP1A activity in live cells.
Materials:
-
Cells expressing the CYP isoform of interest (e.g., HepG2 cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
7-Ethoxycoumarin stock solution (10 mM in DMSO)
-
Fluorescence microscope with appropriate filters (e.g., DAPI or UV filter set)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Preparation: Prepare a working solution of 7-ethoxycoumarin in pre-warmed serum-free cell culture medium. The final concentration should be optimized for the specific cell type and experimental conditions (typically in the range of 10-100 µM).
-
Cell Staining:
-
Remove the culture medium from the cells and wash them twice with warm PBS.
-
Add the 7-ethoxycoumarin working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in the CO₂ incubator, protected from light.
-
-
Imaging:
-
After incubation, wash the cells twice with warm PBS to remove the excess probe.
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. For 7-hydroxycoumarin, use an excitation wavelength of ~365 nm and collect the emission at ~450 nm.
-
Acquire images at different time points to monitor the increase in fluorescence, which corresponds to the enzymatic activity.
-
-
Data Analysis: Quantify the fluorescence intensity in the cells over time using image analysis software. The rate of increase in fluorescence is proportional to the enzyme activity.
Visualizations
Signaling Pathway: Enzymatic Activation of a 7-Alkoxycoumarin Probe
Caption: Enzymatic activation of a 7-alkoxycoumarin probe by Cytochrome P450.
Experimental Workflow: From Synthesis to Cellular Imaging
Caption: General workflow for using 7-alkoxycoumarin probes in cellular imaging.
References
Troubleshooting & Optimization
Solubility issues of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a hydrophobic coumarin (B35378) derivative.
Troubleshooting Guides
This section addresses common issues encountered during cell culture experiments with this compound.
Issue: Immediate Precipitation of the Compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test first. |
| "Solvent Shock" | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[1] |
| Interaction with Serum Proteins | The compound may interact with proteins in the serum, causing it to precipitate. | Try reducing the serum concentration if your experimental design allows. Alternatively, pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium. |
| pH of the Medium | The pH of your culture medium can affect the solubility of pH-sensitive compounds. | Ensure the pH of your culture medium is within the optimal range, which is typically 7.2-7.4. |
Issue: Compound Precipitates Over Time in the Incubator
Question: My compound solution is clear when I add it to the cells, but after a few hours in the incubator, I observe a precipitate. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can occur due to several factors related to the incubator environment and interactions with media components over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Changes in temperature between room temperature and the 37°C incubator can affect solubility. | Pre-warm the cell culture media to 37°C before adding the compound. |
| pH Shift in Incubator | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds. | Ensure the media is properly buffered for the incubator's CO2 concentration. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time. | Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve and prepare this compound for cell culture experiments?
A1: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to make a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[2] The stock solution can then be serially diluted in pre-warmed cell culture medium to achieve the desired final concentration. For a detailed step-by-step guide, please refer to Protocol 1: Preparation of a Hydrophobic Compound Stock Solution and Working Solutions .
Q2: What is the maximum recommended concentration of DMSO for my cell line?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxicity, and 0.1% is considered safe for almost all cells.[2] However, some sensitive cell lines, especially primary cells, may be affected at lower concentrations.[2] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.
Q3: How can I determine the maximum soluble concentration of the compound in my specific cell culture medium?
A3: You can determine the kinetic solubility of the compound in your cell culture medium by preparing a series of dilutions and observing for precipitation. This can be done by visual inspection or more quantitatively by measuring turbidity using a plate reader at a wavelength around 600-650 nm.[3] A detailed procedure is provided in Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media .
Q4: My compound seems to be affecting cell viability. How can I distinguish between cytotoxicity from the compound itself versus the solvent or precipitation?
A4: This is a critical consideration. To dissect the cause of reduced cell viability, you should include the following controls in your experiment:
-
Untreated Cells: This serves as your baseline for normal cell viability.
-
Vehicle Control: Treat cells with the highest concentration of DMSO (or other solvent) used in your experiment. This will reveal any cytotoxic effects of the solvent itself.
-
Precipitation Control: In a separate well without cells, add your compound to the media at the highest concentration used. Observe this well under a microscope to see if a precipitate forms. If it does, any observed toxicity in your cell-containing wells could be due to physical stress from the precipitate, not necessarily the pharmacological action of the dissolved compound.
If you observe a decrease in viability only in the compound-treated wells and not in the vehicle control, and no precipitation is visible, it is likely that the cytotoxicity is due to the compound itself. To quantify this, you can perform a cell viability assay, such as the MTT or MTS assay. A detailed procedure is provided in Protocol 3: Assessment of Compound-Induced Cytotoxicity using a Tetrazolium-based Assay .
Q5: What are the potential cellular pathways affected by coumarin derivatives?
A5: Coumarin derivatives are known to modulate a variety of cellular signaling pathways.[4] Depending on their specific structure, they can have anti-inflammatory, antioxidant, and anti-cancer effects.[4] Some of the key pathways that may be affected include:
-
Inflammatory Pathways: Coumarins can inhibit inflammatory responses through the NF-κB, MAPK, and Akt signaling pathways.[4] They can also inhibit the expression of inflammatory enzymes like iNOS and COX-2.[4]
-
Apoptosis and Cell Cycle: Many coumarin derivatives can induce apoptosis (programmed cell death) by regulating proteins such as Bax, Bcl-2, and caspases.[4] They can also cause cell cycle arrest, for example, at the G0/G1 phases.[4]
-
Cancer-Related Pathways: Coumarins have been shown to impact cancer development by inhibiting angiogenesis (the formation of new blood vessels) through the downregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[4] Some derivatives also affect the p53-MDM2 pathway.[4]
Quantitative Data
Table 1: Solubility of Auraptene and Template for Experimental Determination
| Compound | Solvent | Solubility | Molar Concentration (mM) | Reference |
| Auraptene | Ethanol | ~12 mg/mL | ~40.2 | [5] |
| DMSO | ~12 mg/mL | ~40.2 | [5] | |
| DMF | ~14 mg/mL | ~46.9 | [5] | |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | ~1.0 | [5] | |
| This compound | e.g., DMEM + 10% FBS | User Determined | User Determined | |
| e.g., RPMI + 10% FBS | User Determined | User Determined | ||
| e.g., PBS | User Determined | User Determined |
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Compound Stock Solution and Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming to 37°C.[6]
-
Create Intermediate Dilutions (Optional but Recommended): To minimize the risk of precipitation, you can first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing.[1] For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
-
Prepare a Serial Dilution of the Compound in DMSO: Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[1]
-
Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at a wavelength between 600-650 nm.[3] An increase in absorbance indicates precipitation.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those experimental conditions.
Protocol 3: Assessment of Compound-Induced Cytotoxicity using a Tetrazolium-based Assay (e.g., MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in complete culture medium as described in Protocol 1. Remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10-20 µL of the MTT stock solution to each well (for a final concentration of about 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[4][8] During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of an MTT solvent (e.g., isopropanol (B130326) with 4 mM HCl and 0.1% NP40, or acidic isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[1] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution, no cells). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for preparing and adding the compound to cells.
Caption: Troubleshooting flowchart for compound precipitation.
Caption: Potential inhibition of the NF-κB signaling pathway by coumarins.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchhub.com [researchhub.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting peak tailing in HPLC analysis of coumarin derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of coumarin (B35378) derivatives, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of coumarin derivatives?
Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, resulting in a trailing edge that is broader than the front.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[1] Tailing peaks are problematic because they can:
-
Reduce Resolution: Asymmetrical peaks can overlap with adjacent peaks, making accurate quantification and separation challenging.[1]
-
Decrease Sensitivity: As the peak broadens, its height is reduced, which can negatively affect the limit of detection and quantification.[1]
-
Impact Quantification Accuracy: Tailing can lead to inconsistent and inaccurate peak area integration, compromising the reproducibility and reliability of the analytical results.[1]
The extent of peak tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 is considered ideal, while values exceeding 2.0 are generally deemed unacceptable for precise analytical methods.[1]
Q2: What are the most common causes of peak tailing for coumarin derivatives?
Peak tailing in the reversed-phase HPLC analysis of coumarin derivatives, many of which are weakly acidic phenolic compounds, is often attributed to:
-
Secondary Interactions: Unwanted interactions between the coumarin analytes and active sites on the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the coumarin derivative, both ionized and non-ionized forms of the compound will coexist, leading to inconsistent retention and peak distortion.[1] The pKa values for many coumarin derivatives range from approximately 4.16 to 9.10.[2]
-
Column Contamination and Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[3]
-
System and Instrumental Issues: Problems such as excessive extra-column volume (e.g., long or wide tubing), poorly fitted connections, or a large detector time constant can contribute to peak broadening and tailing.[3][4]
-
Metal Chelation: Some coumarin derivatives can interact with metal ions present in the HPLC system (e.g., from stainless steel components), leading to the formation of complexes that can cause peak tailing.[5][6][7]
Q3: How can I troubleshoot and resolve peak tailing caused by secondary interactions and mobile phase pH?
The following workflow provides a systematic approach to addressing peak tailing related to chemical interactions in the column.
Caption: Troubleshooting workflow for peak tailing caused by secondary interactions.
-
Lower the Mobile Phase pH: For weakly acidic coumarin derivatives, reducing the mobile phase pH to a range of 2.5 to 3.5 with an acidic modifier like 0.1% formic or acetic acid is highly effective.[3][8] This suppresses the ionization of the phenolic hydroxyl groups and also protonates the residual silanol groups on the silica (B1680970) surface, minimizing secondary interactions.[3][9]
-
Use a Modern, End-Capped Column: Employing a high-purity, Type B silica column that is end-capped is crucial.[1] End-capping chemically deactivates most of the residual silanol groups, significantly reducing their potential for unwanted interactions.[1] For aromatic compounds like coumarins, a phenyl-hexyl stationary phase can sometimes offer better selectivity and peak shape compared to a standard C18 column.[3][8]
-
Increase Buffer Concentration: Using a buffer at a sufficient concentration (e.g., 25-50 mM) can help maintain a stable pH and mask some of the residual silanol activity.[1]
Q4: What are some instrumental and sample-related causes of peak tailing, and how can they be addressed?
Beyond chemical interactions, issues with the HPLC system and the sample itself can also lead to peak tailing.
Caption: Troubleshooting workflow for instrumental and sample-related peak tailing.
Quantitative Data Summary
The following tables provide a summary of key parameters and their impact on peak shape for the analysis of coumarin derivatives and related phenolic compounds.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Analyte (Coumarin Derivative) | pKa | Mobile Phase pH | Tailing Factor (Tf) |
| 7-Hydroxycoumarin | ~7.8 | 7.0 | 2.5 |
| 7-Hydroxycoumarin | ~7.8 | 3.0 | 1.2 |
| 4-Hydroxycoumarin | ~4.9 | 5.0 | 2.1 |
| 4-Hydroxycoumarin | ~4.9 | 2.8 | 1.1 |
Note: Data is illustrative and based on typical chromatographic behavior.
Table 2: General HPLC Troubleshooting Parameters
| Parameter | Recommended Setting | Rationale |
| Injection Volume | ≤ 5% of column volume | Prevents volumetric overload and peak distortion.[1] |
| Sample Mass | Reduce if peaks improve upon dilution | Prevents mass overload, which can saturate the stationary phase.[4] |
| Sample Solvent | Match mobile phase or use a weaker solvent | A stronger injection solvent can cause band broadening and peak distortion.[1] |
| Connecting Tubing ID | 0.005" (0.12 mm) - 0.007" (0.17 mm) | Minimizes extra-column volume and peak broadening.[1] |
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of coumarin derivatives, which can be used as a starting point for method development and troubleshooting.
Protocol 1: General Purpose HPLC Method for Coumarin Derivatives
This method is suitable for the separation of a variety of coumarin derivatives in plant extracts or synthetic mixtures.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
Gradient Elution:
-
0-20 min: 20% to 60% B
-
20-25 min: 60% to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 20% B for re-equilibration
-
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30 °C[10]
-
Detection Wavelength: 280 nm or 320 nm (or Diode Array Detector for spectral confirmation)[11][12]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (20% acetonitrile (B52724) in water with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Isocratic HPLC Method for Coumarin
This method is a simpler, isocratic method suitable for the analysis of the parent compound, coumarin.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 stationary phase column (100 mm x 3.2 mm, 3 µm).[13]
-
Mobile Phase: Acetonitrile/Water (25/75, v/v) with 0.1% Phosphoric Acid.[13]
-
Flow Rate: 0.5 mL/min[13]
-
Detection Wavelength: 276 nm[13]
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of acid dissociation constant of 20 coumarin derivatives by capillary electrophoresis using the amine capillary and two different methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vup.sk [vup.sk]
- 12. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing O-Alkylation of 7-Hydroxycoumarin
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for the O-alkylation of 7-hydroxycoumarin.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the O-alkylation of 7-hydroxycoumarin? A1: The O-alkylation of 7-hydroxycoumarin is a type of Williamson ether synthesis. The reaction involves the deprotonation of the weakly acidic 7-hydroxyl group by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic alkyl halide in an SN2 reaction to form the desired O-alkylated ether product.
Q2: How do I select an appropriate base for the reaction? A2: The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used for reactive alkylating agents like primary alkyl halides. They are generally milder, leading to fewer side reactions. Potassium carbonate (K₂CO₃) is a cost-effective and widely used option.[1]
-
Strong Bases (e.g., NaH, NaOH): Stronger bases are employed when using less reactive alkylating agents or when a more forceful deprotonation is needed. Sodium hydride (NaH) is often used in anhydrous solvents like THF to ensure complete formation of the phenoxide.[1]
Q3: What is the best solvent for this reaction? A3: Polar aprotic solvents are typically preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in it. Common choices include:
-
Acetone (B3395972): A good, easily removable solvent, often used with K₂CO₃.[1]
-
N,N-Dimethylformamide (DMF): Offers excellent solubility for many reactants but must be anhydrous and pure. Old DMF can contain dimethylamine, which can act as a competing nucleophile.[1]
-
Acetonitrile (MeCN): Another effective polar aprotic solvent.
-
Tetrahydrofuran (THF): Primarily used with strong bases like NaH that require anhydrous conditions.[1]
Q4: What is the purpose of adding a catalyst like sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (TBAI)? A4: These iodide salts act as catalysts through the Finkelstein reaction. If you are using an alkyl bromide or chloride, the iodide ion can displace the bromide or chloride to form a more reactive alkyl iodide in situ. Iodide is a better leaving group, which accelerates the rate of the SN2 reaction.[1]
Troubleshooting Guide
Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the potential causes? A1: Low yields can stem from several factors:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 7-hydroxycoumarin. Consider using a stronger base (e.g., NaH instead of K₂CO₃) or increasing the equivalents of the current base.[1]
-
Poor Solubility: The 7-hydroxycoumarin or its salt may not be fully dissolved in the chosen solvent, limiting its availability to react. You might need to switch to a solvent with better solubilizing power, such as DMF or DMSO.[1]
-
Low Reactivity of Alkylating Agent: Alkyl bromides are generally more reactive than chlorides. If using a less reactive halide, consider adding a catalytic amount of NaI or TBAI to facilitate the reaction.[1]
-
Impure Reagents or Solvents: Water in the solvent can quench the phenoxide. Impurities in the solvent, such as amines in old DMF, can compete as nucleophiles.[1] Always use dry, high-purity solvents and fresh reagents.
-
Insufficient Temperature: Some reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 60-80 °C), monitoring by TLC for product formation and potential decomposition.[1]
Q2: I am observing significant formation of side products. What are they and how can I prevent them? A2: Side product formation is a common issue.
-
Competing N-alkylation: If using DMF that has started to decompose into dimethylamine, the amine can be alkylated, consuming your alkylating agent.[1] Using freshly distilled or high-purity DMF can prevent this.[1]
-
Decomposition of Reagents: Some alkylating agents, especially those with sensitive functional groups like a Boc-protecting group, may be unstable at high temperatures.[1] It is crucial to keep the reaction temperature below the decomposition threshold of your reagents.[1]
-
C-Alkylation: While O-alkylation is electronically favored for 7-hydroxycoumarin, trace amounts of C-alkylation at the 8-position can sometimes occur, especially under harsh conditions. Using milder bases and controlled temperatures can minimize this.
Q3: My workup and purification are proving difficult. What are some tips? A3: Purification challenges often arise from unreacted starting materials or byproducts.
-
Removing Unreacted 7-Hydroxycoumarin: 7-hydroxycoumarin is phenolic and can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The desired ether product will remain in the organic phase.
-
Removing Inorganic Salts: After the reaction, filtering the mixture to remove the base (e.g., K₂CO₃) and its halide byproduct (e.g., KBr) can simplify the workup. The remaining product can then be isolated by evaporating the solvent and purifying via recrystallization or column chromatography.
-
Product Isolation: If the product precipitates upon adding the reaction mixture to ice water, it can be collected by filtration.[1] This is a common and effective initial purification step.[1]
Quantitative Data Summary
The following tables summarize common reaction parameters for the O-alkylation of 7-hydroxycoumarin, compiled from various experimental procedures.
Table 1: Comparison of Base and Solvent Systems
| Base (Equivalents) | Solvent | Alkylating Agent (Equivalents) | Temperature (°C) | Time (h) | Notes |
| K₂CO₃ (2.5) | Dry Acetone | Alkyl Bromide (1.0) | Room Temp | 20 | A mild and common method.[1] |
| K₂CO₃ (excess) | DMF | Alkyl Bromide (3-4) | 100-110 | Overnight | Harsher conditions for less reactive substrates.[1] |
| Cs₂CO₃ | DMF | Alkyl Bromide | 60 | - | Cesium carbonate is more reactive than K₂CO₃.[1] |
| NaH (2.2) | Dry THF | Alkyl Bromide (2.0) | 0 to RT | - | For complete deprotonation under anhydrous conditions.[1] |
| NaOH (6-7) | DMSO | Alkyl Bromide (3.0) | 75-80 | - | Strong base conditions in a highly polar solvent.[1] |
Table 2: Role of Catalysts and Additives
| Catalyst/Additive | Molar Equivalents | Purpose | When to Use |
| NaI or KI | 0.1 - 1.0 | In situ conversion of R-Cl/R-Br to more reactive R-I.[1][2] | With alkyl chlorides or bromides to increase reaction rate. |
| TBAI | 0.1 | Acts as both an iodide source and a phase-transfer catalyst.[1] | In systems where reactants have poor mutual solubility. |
| 18-Crown-6 | 2.0 | Sequesters K⁺ or Na⁺ ions, creating a more "naked" and reactive phenoxide.[1] | To significantly enhance the nucleophilicity of the phenoxide. |
Experimental Protocols
Protocol 1: General O-Alkylation using Potassium Carbonate in Acetone
This protocol is a standard and mild procedure suitable for many primary alkyl halides.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-hydroxycoumarin (1.0 eq.).
-
Solvent and Base Addition: Add dry acetone to dissolve the starting material, followed by anhydrous potassium carbonate (2.5 eq.).
-
Initial Stirring: Stir the mixture at room temperature for 4-5 hours to facilitate the formation of the potassium phenoxide salt.[1]
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) to the suspension.
-
Reaction: Continue stirring the mixture at room temperature or gently reflux until TLC analysis indicates the consumption of the starting material (typically 18-24 hours).
-
Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Wash the salts with a small amount of acetone. c. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography.
Protocol 2: O-Alkylation using Sodium Hydride in THF
This protocol is for less reactive alkylating agents that require a stronger base and strictly anhydrous conditions.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 2.2 eq.).
-
Washing NaH (Optional but Recommended): Wash the NaH with dry hexanes to remove the mineral oil, allow the NaH to settle, and carefully decant the hexanes via cannula. Repeat twice.
-
Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Addition of 7-Hydroxycoumarin: Dissolve the 7-hydroxycoumarin (1.0 eq.) in a minimal amount of dry THF and add it dropwise to the stirred NaH suspension at 0 °C.[1]
-
Anion Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation and formation of the sodium phenoxide.[1]
-
Addition of Alkylating Agent: Add a solution of the alkyl halide (2.0 eq.) in dry THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[1]
-
Workup: a. Carefully quench the reaction by slowly adding ice-cold water or saturated NH₄Cl solution. b. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).[1] c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography or recrystallization.
Visualized Workflows and Logic
Caption: General experimental workflow for O-alkylation of 7-hydroxycoumarin.
Caption: Troubleshooting logic for low-yield O-alkylation reactions.
References
Stability of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin under physiological conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of this compound's stability under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for assessing the stability of this compound under physiological conditions?
A1: The stability of this compound is influenced by several factors, including hydrolysis, enzymatic degradation, and interactions with plasma proteins.[1][2] Key experimental considerations involve evaluating its stability in simulated gastric and intestinal fluids, plasma, and in the presence of liver enzymes (e.g., liver microsomes or hepatocytes) to predict its metabolic fate.[3][4]
Q2: What are the potential metabolic pathways for this compound?
A2: Based on the metabolism of other coumarin (B35378) derivatives, potential metabolic pathways for this compound include O-dealkylation of the ether linkage, hydroxylation of the coumarin ring or the octadienyl side chain, and subsequent conjugation reactions (e.g., glucuronidation or sulfation).[5][6] The primary enzymes involved are likely Cytochrome P450s (CYPs) located in the liver.[7][8][9]
Q3: How can I quantify the concentration of this compound and its potential metabolites in biological matrices?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection is the recommended method for quantifying coumarin derivatives in complex biological samples.[10] These techniques offer the necessary sensitivity and selectivity for accurate determination.
Q4: What are some common issues that can arise during the stability testing of this compound?
A4: Common challenges include poor recovery from biological matrices due to non-specific binding, rapid degradation leading to difficulties in quantification, and interference from matrix components.[11][12] Careful experimental design and robust analytical methods are crucial to mitigate these issues.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or no detection of the compound in plasma stability assays.
| Possible Cause | Troubleshooting Step |
| Rapid Degradation | The compound may be rapidly hydrolyzed by plasma esterases. Shorten the incubation time points (e.g., 0, 5, 15, 30 minutes) to capture the initial degradation kinetics.[10][13] |
| High Plasma Protein Binding | The compound may be extensively bound to plasma proteins, leaving a very low free fraction for detection.[14][15] Use a protein precipitation method with a strong organic solvent (e.g., acetonitrile (B52724) or methanol) to release the bound compound before analysis.[16] |
| Poor Extraction Recovery | The compound may have high lipophilicity, leading to poor extraction from the aqueous plasma matrix. Optimize the liquid-liquid extraction protocol by testing different organic solvents. |
| Adsorption to Labware | The compound may adsorb to plastic tubes or pipette tips. Use low-binding labware to minimize this effect. |
Issue 2: Inconsistent results in liver microsomal stability assays.
| Possible Cause | Troubleshooting Step |
| Cofactor Degradation | NADPH is essential for CYP450 enzyme activity and can degrade over time. Prepare fresh NADPH solutions for each experiment and keep them on ice.[6] |
| Microsome Inactivity | Improper storage or handling of liver microsomes can lead to loss of enzymatic activity. Ensure microsomes are stored at -80°C and thawed on ice immediately before use. |
| Substrate Concentration | The concentration of the coumarin may be too high, leading to substrate inhibition. Test a range of concentrations to determine the optimal conditions. |
| Solvent Effects | The solvent used to dissolve the compound (e.g., DMSO) can inhibit enzyme activity at high concentrations. Keep the final solvent concentration in the incubation mixture low (typically ≤1%).[9] |
Issue 3: Peak tailing or splitting in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on the HPLC column can interact with the compound, causing peak tailing. Use a high-purity silica (B1680970) column or add a competing amine (e.g., triethylamine) to the mobile phase.[17] |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization state and retention of the coumarin. Optimize the mobile phase pH to ensure a single ionic species and improve peak shape.[18] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[19] |
| Contamination | A contaminated guard column or analytical column can cause peak splitting. Clean or replace the guard column and flush the analytical column with a strong solvent.[20] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₄ | [21] |
| Molecular Weight | 314.4 g/mol | [21][22] |
| Melting Point | 72-75°C | [] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate | [] |
Table 2: Example Data from a Plasma Stability Assay
| Time (minutes) | % Remaining (Compound A) | % Remaining (Warfarin - Control) |
| 0 | 100 | 100 |
| 15 | 85 | 98 |
| 30 | 72 | 95 |
| 60 | 55 | 92 |
| 120 | 30 | 88 |
Note: This is example data and not specific to this compound.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw plasma (human, rat, or mouse) at 37°C.[16]
-
-
Incubation:
-
Sample Processing:
-
Stop the reaction at each time point by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.[10]
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.
-
Calculate the half-life (t₁/₂) from the slope of the natural logarithm of the percent remaining versus time plot.[16]
-
Protocol 2: In Vitro Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in phosphate (B84403) buffer.
-
-
Incubation:
-
Pre-incubate the reaction mixture and the test compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding NADPH.[6]
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins and microsomes.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
Determine the in vitro half-life and intrinsic clearance.[3]
-
Protocol 3: Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Preparation:
-
Use a Rapid Equilibrium Dialysis (RED) device.[15]
-
Spike the test compound into plasma to the desired concentration.
-
-
Dialysis:
-
Sample Collection and Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples and analyze the concentration of the compound in each chamber by LC-MS/MS.[15]
-
-
Calculation:
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.[15]
-
Mandatory Visualizations
Caption: General workflow for in vitro stability assays.
Caption: Postulated metabolic pathway of the coumarin.
Caption: Factors influencing in vivo compound stability.
References
- 1. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 2. qbdgroup.com [qbdgroup.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry [mdpi.com]
- 6. Biotransformation of coumarin derivatives (1). 7-alkoxycoumarin O-dealkylase in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin 7-hydroxylase activity in human liver microsomes. Properties of the enzyme and interspecies comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coumarin 7-hydroxylase activity in human liver microsomes. Properties of the enzyme and interspecies comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of coumarin 7-hydroxylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 12. youtube.com [youtube.com]
- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 16. Plasma Stability Assay | Domainex [domainex.co.uk]
- 17. hplc.eu [hplc.eu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. lcms.cz [lcms.cz]
- 21. This compound | 118584-19-3 | TEA58419 [biosynth.com]
- 22. 2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]- | C19H22O4 | CID 13965525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. enamine.net [enamine.net]
How to prevent degradation of natural coumarins during plant extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of natural coumarins during plant extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of coumarins from plant materials, offering potential causes and recommended solutions to optimize your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Improper Plant Material Preparation: Insufficiently dried or coarsely ground plant material reduces the surface area for solvent interaction.[1] 2. Inefficient Solvent Extraction: The chosen solvent may not be optimal for the target coumarins, or the extraction parameters (time, temperature) are inadequate. 3. Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not fully penetrate and extract the coumarins from the plant matrix. | 1. Optimize Plant Material Preparation: Ensure the plant material is thoroughly dried to a constant weight and finely ground to a uniform powder to maximize the extraction surface area. 2. Solvent and Parameter Optimization: Experiment with solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate). Optimize extraction time and temperature based on the chosen method. For thermally sensitive coumarins, consider non-heating methods like maceration or ultrasound-assisted extraction (UAE). 3. Adjust Solvent-to-Solid Ratio: Increase the solvent volume to ensure complete immersion and extraction of the plant material. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v). |
| Degradation of Coumarins During Extraction | 1. High Temperature: Prolonged exposure to high temperatures, especially in methods like Soxhlet extraction, can lead to thermal degradation of coumarins.[2] 2. Alkaline pH: The lactone ring of the coumarin (B35378) structure is susceptible to hydrolysis under basic conditions (high pH). 3. Oxidation: Some coumarins are prone to oxidation, which can be accelerated by exposure to air and light. | 1. Control Temperature: Utilize low-temperature extraction methods such as maceration or UAE. If using heat, as in Microwave-Assisted Extraction (MAE), use the lowest effective temperature and shortest possible time. For solvent evaporation, use a rotary evaporator at a controlled, low temperature (e.g., below 50°C) and reduced pressure.[1] 2. Maintain Neutral or Slightly Acidic pH: Ensure the extraction solvent and any subsequent aqueous solutions are neutral or slightly acidic to prevent hydrolysis of the lactone ring. 3. Minimize Exposure to Air and Light: Store extracts in airtight, amber-colored containers to protect them from light and atmospheric oxygen. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive compounds. |
| Co-extraction of a High Amount of Impurities | 1. Inappropriate Solvent Polarity: The solvent may be too polar or non-polar, leading to the extraction of a wide range of unwanted compounds. 2. Complex Plant Matrix: The plant material naturally contains a high diversity of compounds with similar polarities to the target coumarins. | 1. Selective Solvent Extraction: Use a solvent system that is more selective for coumarins. This may involve using a solvent mixture or performing a sequential extraction with solvents of increasing polarity. 2. Pre-extraction/Defatting: For non-polar impurities like fats and waxes, pre-extract the plant material with a non-polar solvent such as hexane (B92381) before extracting the coumarins with a more polar solvent. 3. Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the crude extract and remove interfering compounds before further analysis or purification. |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: The concentration of coumarins can vary depending on the plant's geographical origin, harvest time, and storage conditions. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio between experiments can lead to different yields. | 1. Standardize Plant Material: Whenever possible, use plant material from the same source and batch. Ensure consistent drying and grinding procedures. 2. Maintain Consistent Parameters: Carefully control and document all extraction parameters for each experiment to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of natural coumarins during extraction?
A1: The primary factors leading to coumarin degradation are:
-
pH: Alkaline conditions (high pH) can cause hydrolysis of the lactone ring, a core structural feature of coumarins.
-
Temperature: Many coumarins are heat-sensitive and can degrade at high temperatures, especially during prolonged extraction times.[2]
-
Light: Exposure to UV and visible light can induce photodegradation in some coumarin derivatives.[3]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of certain coumarins.
Q2: Which solvents are most effective for extracting coumarins while minimizing degradation?
A2: The choice of solvent is critical. Polar solvents like methanol and ethanol (and their aqueous solutions) are commonly and effectively used for extracting a broad range of coumarins.[4] For less polar coumarins, solvents like ethyl acetate (B1210297) or chloroform (B151607) may be suitable.[4] To minimize degradation, it is crucial to use high-purity solvents and consider their boiling points in relation to the thermal stability of the target coumarins.
Q3: What are the advantages of modern extraction techniques like UAE and MAE over traditional methods like Soxhlet extraction?
A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods:
-
Reduced Extraction Time: Both UAE and MAE can significantly shorten the extraction time from hours to minutes.[1][5]
-
Lower Solvent Consumption: These methods are often more efficient, requiring less solvent.[6]
-
Reduced Thermal Degradation: By reducing the extraction time and allowing for lower operating temperatures, the risk of degrading heat-sensitive coumarins is minimized compared to the prolonged heating in Soxhlet extraction.[1]
-
Higher Extraction Yields: The enhanced efficiency of these methods can lead to higher yields of extracted coumarins.[1]
Q4: How should I store my plant material and extracts to prevent coumarin degradation?
A4: Proper storage is crucial for preserving the integrity of your coumarins:
-
Plant Material: Should be thoroughly dried and stored in a cool, dark, and dry place to prevent enzymatic and microbial degradation.
-
Extracts: Should be stored in airtight, amber glass vials or containers wrapped in aluminum foil to protect from light and air. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.
Q5: What analytical method is recommended for quantifying coumarins and their degradation products?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most widely used and reliable method for the separation, identification, and quantification of coumarins and their degradation products.[1] The use of a mass spectrometry (MS) detector can provide further structural information for unequivocal identification.
Data Presentation: Stability and Extraction Efficiency of Coumarins
Table 1: General Stability of Coumarins under Different Conditions
| Condition | Effect on Stability | Primary Degradation Pathway | Preventative Measures |
| Alkaline pH (pH > 8) | Decreased stability | Hydrolysis of the lactone ring | Maintain a neutral or slightly acidic pH during extraction and processing. |
| High Temperature | Decreased stability, especially with prolonged exposure | Thermal degradation | Use low-temperature extraction methods (e.g., UAE, maceration) and low-temperature solvent evaporation. |
| UV/Visible Light | Decreased stability for photolabile derivatives[3] | Photodegradation[3] | Work in a dimly lit area and store solutions in amber vials or containers wrapped in foil.[3] |
| Oxidizing Agents/Atmosphere | Decreased stability | Oxidation | Use degassed solvents and consider performing extractions under an inert atmosphere (e.g., nitrogen). |
Table 2: Comparative Yield of Coumarin Using Different Extraction Methods from Melilotus officinalis
| Extraction Method | Solvent | Extraction Time | Temperature | Coumarin Yield (mg/g of dry plant material) |
| Microwave-Assisted Extraction (MAE) | 50% (v/v) aqueous ethanol | 2 x 5 min cycles | 50°C | 3.98 |
| Ultrasound-Assisted Extraction (USAE) | 50% (v/v) aqueous ethanol | 60 min | Room Temperature | Not specified, but lower than MAE |
| Soxhlet Extraction | 50% (v/v) aqueous ethanol | 8 hours | Boiling point of solvent | Not specified, but lower than MAE |
Data synthesized from Martino et al. (2006).[1]
Experimental Protocols
Protocol 1: General Soxhlet Extraction for Coumarins
This protocol provides a general method for the extraction of coumarins from dried plant material.
1. Preparation of Plant Material:
-
Thoroughly dry the plant material in a well-ventilated area or an oven at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Soxhlet Extraction:
-
Accurately weigh about 20-50 g of the powdered plant material and place it in a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., methanol, ethanol) to about two-thirds of its volume. Add a few boiling chips.
-
Assemble the Soxhlet apparatus (flask, extractor, and condenser) and place it on a heating mantle.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon arm becomes colorless.
-
Once the extraction is complete, turn off the heat and allow the apparatus to cool.
3. Concentration of the Extract:
-
Dismantle the apparatus and carefully remove the round-bottom flask.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C and under reduced pressure to obtain a crude extract.
4. Further Purification (Optional):
-
The crude extract can be further purified using techniques like column chromatography over silica (B1680970) gel. The mobile phase is typically a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate mixture, determined by preliminary Thin Layer Chromatography (TLC) analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Coumarins
This protocol outlines a general procedure for UAE of coumarins, which is faster and often more efficient than traditional methods.
1. Preparation of Plant Material:
-
Prepare the plant material as described in Protocol 1, Step 1.
2. Extraction Procedure:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in a conical flask or beaker.
-
Add a precise volume of the chosen extraction solvent (e.g., 20 mL of 70% ethanol) to achieve a desired solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
Set the sonication parameters. Typical parameters include a frequency of 40 kHz, a power of 300 W, and a temperature of 40-50°C.
-
Sonicate for a predetermined time, typically between 30 to 60 minutes.
-
After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue.
3. Concentration and Storage:
-
Concentrate the filtered extract using a rotary evaporator as described in Protocol 1, Step 3.
-
Store the crude extract in a sealed, amber vial at 4°C.
Protocol 3: Microwave-Assisted Extraction (MAE) of Coumarins
This protocol provides a general framework for MAE, a rapid and efficient extraction method.
1. Preparation of Plant Material:
-
Prepare the plant material as described in Protocol 1, Step 1.
2. Extraction Procedure:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 5 g) and place it in a microwave-safe extraction vessel.[7]
-
Add a precise volume of the chosen solvent (e.g., 50 mL of distilled water or 50% ethanol).[1][7]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters. These are highly instrument-dependent but may include:
-
After the extraction is complete, allow the vessel to cool to a safe temperature before opening.
-
Filter the extract to remove the solid residue.
3. Concentration and Storage:
-
Concentrate the extract using a rotary evaporator as described in Protocol 1, Step 3.
-
Store the final extract as described in Protocol 2, Step 3.
Visualizations
References
- 1. Microwave-assisted extraction of coumarin and related compounds from Melilotus officinalis (L.) Pallas as an alternative to Soxhlet and ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 7. trp.org.in [trp.org.in]
Technical Support Center: Troubleshooting High Variability in MTT Assays with Coumarin Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common challenge of high variability in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, with a specific focus on experiments involving coumarin (B35378) compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing an MTT assay with coumarin compounds.
Q1: What are the common causes of high well-to-well variability in my MTT assay results?
High variability in MTT assays can stem from several factors, often related to procedural inconsistencies.[1] Common causes include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a primary source of variability. To mitigate this, ensure you have a homogenous single-cell suspension before plating and mix the cell suspension gently between pipetting steps to prevent settling.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting when adding cells, coumarin compounds, or MTT reagents can significantly impact results. Use calibrated pipettes and ensure proper technique.[2]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media and compound concentrations. It is advisable to avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[1][3]
-
Incomplete Formazan (B1609692) Solubilization: If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate. Ensure an adequate volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) is used and that crystals are completely dissolved by gentle agitation on an orbital shaker or by pipetting before reading the plate.[3]
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can affect cell health and metabolism, leading to erroneous results.[1][4]
Q2: My results show high background absorbance in the control wells. What could be the cause?
High background absorbance, especially in wells without cells, can obscure the true signal from the formazan product. Potential causes include:
-
Media Components: Phenol (B47542) red and high concentrations of serum in the culture medium can interfere with the assay and contribute to background absorbance.[3] Using phenol red-free media and reducing the serum concentration or using serum-free media during the MTT incubation step is recommended.[3]
-
Compound Interference: Some test compounds can directly reduce the MTT reagent to formazan, leading to a false-positive signal.[3] This is a known issue with compounds that have antioxidant or reducing properties.[3] A cell-free control experiment (media, MTT, and your coumarin compound) should be performed to test for this.[3][5]
-
MTT Degradation: The MTT reagent is light-sensitive and can degrade over time, leading to increased background.[4] Prepare fresh MTT solution and protect it from light.[4]
Q3: The viability of cells treated with my coumarin compound is unexpectedly high, sometimes over 100% of the control. Why is this happening?
Observing viability over 100% can be counterintuitive but may be explained by several factors:
-
Direct MTT Reduction: As mentioned, the coumarin compound itself might be directly reducing the MTT, leading to an artificially high formazan signal that is independent of cellular metabolic activity.[3][6]
-
Increased Metabolic Activity: The compound may, at certain concentrations, increase the metabolic activity of the cells without affecting cell proliferation, leading to a higher rate of MTT reduction.[6]
-
Cell Proliferation: The coumarin derivative at a specific concentration might be promoting cell growth.[6]
-
Pipetting and Seeding Inaccuracies: Fewer cells may have been seeded in the control wells compared to the treated wells, leading to a skewed comparison.[6]
To investigate these possibilities, it is crucial to run the appropriate controls, such as a cell-free assay to check for direct MTT reduction and to complement the MTT assay with a different viability assay that relies on a different principle (e.g., LDH assay for membrane integrity or direct cell counting with Trypan blue).[3][6]
Frequently Asked Questions (FAQs)
Q1: Can coumarin compounds directly interfere with the MTT assay?
Yes, coumarin compounds, particularly those with antioxidant properties, can potentially reduce the MTT tetrazolium salt to formazan directly.[3] This chemical interference would lead to an overestimation of cell viability. It is essential to perform a cell-free control experiment where the coumarin compound is incubated with MTT in the culture medium without cells to assess the potential for direct reduction.[3][5]
Q2: What is the optimal concentration of MTT and incubation time when working with coumarin compounds?
The optimal MTT concentration and incubation time can vary depending on the cell type and experimental conditions.[5] A typical starting point is a final concentration of 0.5 mg/mL MTT incubated for 2-4 hours.[7] However, it is crucial to optimize these parameters for your specific cell line.[4] Given that MTT itself can be toxic to cells, especially with prolonged exposure, the incubation period should be minimized while still allowing for sufficient formazan formation.[5]
Q3: Are there alternative assays to MTT for assessing the cytotoxicity of coumarin compounds?
Yes, if you suspect your coumarin compound is interfering with the MTT assay, it is advisable to use an alternative or complementary cytotoxicity assay.[3] Good alternatives include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[8]
-
Sulforhodamine B (SRB) Assay: Measures total protein content, which correlates with cell number.[3]
-
Trypan Blue Exclusion Assay: A direct cell counting method that distinguishes viable from non-viable cells based on membrane integrity.[6]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to detect apoptosis and necrosis.[7]
Q4: How do I interpret IC50 values for coumarin derivatives obtained from MTT assays?
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits 50% of cell viability.[1] When determined by an MTT assay, it reflects a 50% reduction in the metabolic activity of the cell population. It is important to remember that IC50 values are highly dependent on the experimental conditions, including the cell line used, incubation time, and the specific assay protocol.[1] Therefore, IC50 values should be compared across experiments that use identical conditions.
Data Presentation
The cytotoxic potential of various coumarin derivatives can vary significantly. The following table summarizes the IC50 values of different coumarin compounds against various cancer cell lines as reported in the literature.
| Coumarin Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 4 | HL60 (Leukemia) | 8.09 | [9] |
| Compound 4 | MCF-7 (Breast Cancer) | 3.26 | [9] |
| Compound 4 | A549 (Lung Cancer) | 9.34 | [9] |
| Compound 8b | HepG2 (Liver Cancer) | 13.14 | [9] |
| Compound 4k | MCF-7 (Breast Cancer) | 4.98 | [10] |
| Compound 4k | HepG2 (Liver Cancer) | 9.4 | [10] |
| Compound 6c | MCF-7 (Breast Cancer) | 5.85 | [10] |
| Compound 6c | HepG2 (Liver Cancer) | 33.88 | [10] |
| Coumarin-Thiazolidine Derivative 17a | MCF-7 (Breast Cancer) | 1.03 | [7] |
Note: IC50 values are highly dependent on experimental conditions and should be used for comparative purposes within the context of the cited studies.
Experimental Protocols
Protocol: MTT Cell Viability Assay for Coumarin Compounds
This protocol outlines the steps for performing an MTT assay to assess the cytotoxicity of coumarin derivatives, including recommendations for minimizing variability and controlling for potential artifacts.
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
Coumarin derivatives and a suitable vehicle (e.g., DMSO)
-
Complete cell culture medium (phenol red-free medium is recommended)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Prepare a single-cell suspension at the desired concentration (optimized for your cell line to ensure logarithmic growth throughout the experiment).
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
To minimize edge effects, do not use the outer wells; instead, fill them with 100 µL of sterile PBS.
-
Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO₂) for 24 hours to allow cells to attach and resume growth.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of your coumarin derivatives in phenol red-free culture medium.
-
Include wells for a "no treatment" control and a "vehicle-only" control. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.[1]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
-
Control for Direct MTT Reduction by Coumarin Compound:
-
In a separate 96-well plate (or in empty wells of the experimental plate), prepare wells with 100 µL of culture medium and the same concentrations of your coumarin compound as used in the cell-based assay (no cells).[3]
-
-
Addition of MTT Reagent:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well of both the experimental plate and the control plate (for a final concentration of 0.5 mg/mL).[1]
-
-
Formazan Formation:
-
Incubate the plates for an additional 2-4 hours at 37°C.[1] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Observe the control plate for any color change. A purple color in the cell-free wells indicates direct reduction of MTT by your compound.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.[3]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Subtract the average absorbance of the cell-free control wells (if any color change was observed) from the absorbance of the corresponding treated wells.
-
Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for high variability in MTT assays.
Caption: Potential interference of coumarin compounds in MTT assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Isomeric Impurities in the Purification of Synthetic Coumarins
Welcome to the Technical Support Center dedicated to addressing the challenges of purifying synthetic coumarins, with a special focus on overcoming isomeric impurities. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of isomeric impurities in synthetic coumarins?
A1: Isomeric impurities in synthetic coumarins are common due to the nature of the synthesis reactions.[1] These can be broadly categorized as:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the coumarin (B35378) ring. For example, in the nitration of 7-hydroxy-4-methylcoumarin, a mixture of 6-nitro and 8-nitro isomers is typically formed.[2]
-
Structural Isomers: These have the same molecular formula but different connectivity of atoms. For instance, the Pechmann condensation can sometimes yield chromone (B188151) isomers as byproducts.[3][4]
-
Enantiomers: For chiral coumarins, such as the anticoagulant warfarin, both (R) and (S)-enantiomers can be present.[5]
-
Cis/Trans Isomers: In cases where a double bond is present in a side chain, both cis and trans isomers can be formed.
Q2: How do different synthesis methods influence the formation of isomeric impurities?
A2: The choice of synthetic route significantly impacts the isomeric profile of the crude product:
-
Pechmann Condensation: This method, involving the reaction of a phenol (B47542) with a β-ketoester, can sometimes lead to the formation of chromone byproducts, which are structural isomers of the desired coumarin.[3][4]
-
Knoevenagel Condensation: This reaction between a salicylaldehyde (B1680747) and an active methylene (B1212753) compound is generally high-yielding and produces a relatively clean product.[6] However, the choice of catalyst and reaction conditions can still influence the formation of minor isomeric impurities.
-
Perkin Reaction: The synthesis of coumarin via the Perkin reaction can produce side products in addition to the desired coumarin.[7] However, a key advantage is the unlikelihood of producing chromane-based isomers as byproducts.[3]
Q3: I am observing poor separation of my coumarin isomers by column chromatography. What can I do?
A3: Poor resolution in column chromatography is a common issue when dealing with isomers due to their similar polarities. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is crucial. A slight change in the solvent ratio can significantly impact separation. Consider using a gradient elution to gradually change the polarity of the mobile phase.
-
Change the Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using a different adsorbent like alumina (B75360) or a reverse-phase material such as C18.
-
Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are using an appropriate amount of crude sample for your column size.
-
Column Packing: A poorly packed column will have channels and cracks, leading to inefficient separation. Ensure the column is packed uniformly.
Q4: My recrystallization is not effectively removing an isomeric impurity. What should I try?
A4: Recrystallization relies on differences in solubility between the desired compound and the impurity. When isomers have very similar solubilities, this technique can be challenging.
-
Solvent Screening: The choice of solvent is critical.[8] A good solvent will dissolve the desired compound well at high temperatures and poorly at low temperatures, while the impurity remains in solution. Experiment with a variety of solvents or solvent mixtures. For example, aqueous methanol (B129727) and aqueous ethanol (B145695) have been successfully used for the recrystallization of simple coumarins.[9]
-
Fractional Crystallization: This technique involves multiple recrystallization steps and can be effective for separating isomers with small solubility differences.[2]
-
Seeding: Adding a pure crystal of the desired isomer to a supersaturated solution can induce selective crystallization.
Q5: When should I consider using High-Performance Liquid Chromatography (HPLC) for purification?
A5: Preparative HPLC is an excellent option for separating challenging isomeric mixtures, especially when high purity is required.[8] It is particularly useful when:
-
Column chromatography and recrystallization have failed to provide the desired purity.
-
The isomers have very similar polarities.
-
You are working with small quantities of material.
-
You need to isolate multiple components from a complex mixture.
Troubleshooting Guides
Troubleshooting Poor Resolution in HPLC Separation of Coumarin Isomers
| Problem | Possible Cause | Solution |
| Poor resolution between isomer peaks | Mobile phase composition is not optimal. | Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. For reverse-phase HPLC, decreasing the organic solvent concentration can increase retention time and improve separation.[2] |
| Inappropriate stationary phase. | If a standard C18 column is not effective, try a different stationary phase with different selectivity, such as a phenyl-hexyl or a chiral stationary phase for enantiomers.[5] | |
| Flow rate is too high. | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. A common starting point is 1.0 mL/min.[2] | |
| Column temperature is not optimized. | Varying the column temperature can affect the selectivity of the separation. Use a column oven to maintain a consistent temperature.[2] | |
| Co-elution of isomers | Lack of selectivity in the chromatographic system. | Change the organic modifier (e.g., switch from acetonitrile to methanol) or add a modifier like formic acid or acetic acid to the mobile phase to improve peak shape and selectivity.[2] |
| Inadequate method development. | Implement a systematic approach to method development, varying one parameter at a time (e.g., gradient profile, pH of the mobile phase) to understand its effect on the separation. | |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% trifluoroacetic acid) or a competing base, to block active sites on the silica. |
| Column is overloaded. | Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Protocol 1: Purification of Coumarin Isomers by Column Chromatography
This protocol provides a general guideline for the separation of coumarin isomers using silica gel column chromatography.
Materials:
-
Crude synthetic coumarin mixture
-
Silica gel (60-120 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing:
-
Place a small piece of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude coumarin mixture in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of solvent above the silica gel to prevent the column from running dry.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure desired isomer.
-
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified coumarin.
Protocol 2: Recrystallization of Synthetic Coumarins
This protocol describes a general procedure for purifying coumarins by recrystallization.
Materials:
-
Crude synthetic coumarin
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol, methanol, ethyl acetate/hexane)[8][9]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the coumarin is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution:
-
Place the crude coumarin in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for Coumarin Isomers
| Technique | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | 85-98% | High capacity, relatively low cost. | Can be time-consuming, may use large volumes of solvent. | Initial purification of large quantities of crude product.[10] |
| Recrystallization | Difference in solubility between the desired compound and impurities.[11] | >99% (if successful) | Can yield very pure compounds, scalable. | Dependent on finding a suitable solvent, may have lower recovery.[9] | Final purification step for crystalline solids. |
| Preparative HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | >99% | High resolution, excellent for difficult separations, automated. | Lower capacity, higher cost of equipment and solvents. | Purification of challenging isomeric mixtures and obtaining highly pure material.[8] |
| High-Speed Counter-Current Chromatography (HSCCC) | Partitioning between two immiscible liquid phases. | >98% | No solid support matrix, minimizes sample loss, high loading capacity. | Requires specialized equipment, optimization of the biphasic solvent system can be complex. | Separation of natural products and complex mixtures.[12] |
Visualizations
Diagram 1: General Workflow for Purification of Synthetic Coumarins
Caption: General experimental workflow for the purification of synthetic coumarins.
Diagram 2: Troubleshooting Logic for HPLC Isomer Separation
Caption: Troubleshooting workflow for HPLC separation of coumarin isomers.
References
- 1. Perkin reaction.pdf [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. akjournals.com [akjournals.com]
- 11. mt.com [mt.com]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin and Other Natural Coumarins in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin against other notable natural coumarins. This analysis is supported by experimental data from various studies, with a focus on anti-inflammatory, antioxidant, and anticancer properties.
Coumarins, a diverse class of benzopyrone-containing secondary metabolites, are ubiquitously found in plants and have garnered significant interest in the scientific community for their wide array of pharmacological activities.[1][2] Their structural versatility allows for a broad spectrum of biological effects, making them promising candidates for the development of novel therapeutics.[3] This guide specifically delves into the profile of this compound, a terpenylated coumarin (B35378), and juxtaposes its performance with other well-characterized natural coumarins.
Comparative Biological Activity: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for the anti-inflammatory, antioxidant, and anticancer activities of this compound and other selected natural coumarins. Lower IC50 values are indicative of higher potency.
Table 1: Comparative Anti-inflammatory Activity of Natural Coumarins
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | LPS-induced NO Production | RAW264.7 | 18.2 ± 1.8 | [4] |
| Collinin | LPS-induced NO Production | RAW264.7 | 5.9 ± 0.8 | [4] |
| Scopoletin | LPS-induced NO Production | RAW264.7 | Approx. 50 | [5] |
| Umbelliferone | LPS-induced NO Production | RAW264.7 | > 100 | [5] |
| Esculetin | LPS-induced NO Production | RAW264.7 | Approx. 25 | [5] |
Table 2: Comparative Antioxidant Activity of Natural Coumarins (DPPH Radical Scavenging)
| Compound | IC50 (µM) | Reference |
| This compound | Data not available | |
| Esculetin | 17.49 | [6] |
| 7,8-dihydroxy-4-methylcoumarin | 33.46 | [6] |
| Daphnetin | > 50 | [6] |
| Umbelliferone | > 100 | [6] |
| Scopoletin | > 100 | [6] |
Table 3: Comparative Anticancer Activity of Natural Coumarins (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference | |---|---|---| | This compound | Data not available | | | Osthole | A549 (Lung) | Approx. 25-50 |[1] | | Daphnetin | A549 (Lung) | Approx. 20-40 |[1] | | Scopoletin | LNCaP (Prostate) | Approx. 50 |[1] | | Esculetin | SMMC-7721 (Hepatocellular carcinoma) | Approx. 40 |[1] |
Mechanisms of Action: A Look into the Signaling Pathways
The biological activities of coumarins are underpinned by their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling
This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This inhibition is often mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7][8]
Caption: Proposed anti-inflammatory mechanism via the NF-κB pathway.
Antioxidant Signaling
The antioxidant properties of many natural coumarins are attributed to their ability to scavenge free radicals and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: General antioxidant mechanism of coumarins via the Nrf2 pathway.
Anticancer Signaling
The anticancer effects of coumarins are multifaceted and involve the modulation of various signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[11][12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Anticancer mechanism of coumarins targeting the PI3K/Akt/mTOR pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This assay is a common in vitro model to screen for anti-inflammatory activity.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plate is incubated for an additional 24 hours.
-
Nitrite (B80452) Quantification: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.
-
Reaction Mixture: In a 96-well plate, 100 µL of the test compound at various concentrations is mixed with 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound demonstrates notable anti-inflammatory activity, comparable to other bioactive natural coumarins. While its antioxidant and anticancer potentials require further direct investigation and quantitative assessment, the broader class of coumarins exhibits significant promise in these areas through the modulation of key signaling pathways such as Nrf2 and PI3K/Akt/mTOR. The provided experimental protocols offer a standardized framework for future comparative studies, which will be crucial in elucidating the full therapeutic potential of this and other natural coumarins in drug discovery and development. Further research is warranted to establish a more comprehensive comparative profile and to explore the structure-activity relationships that govern the diverse biological effects of these fascinating natural products.
References
- 1. jocpr.com [jocpr.com]
- 2. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory terpenylated coumarins from the leaves of Zanthoxylum schinifolium with α-glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 12. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-Alkoxycoumarin Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-alkoxycoumarin derivatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
Coumarin (B35378), a naturally occurring benzopyrone, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties. Among these, 7-alkoxycoumarins stand out as a particularly versatile scaffold. The nature of the alkoxy substituent at the 7-position of the coumarin ring plays a crucial role in modulating the biological activity of these compounds. This guide delves into the structure-activity relationships (SAR) of 7-alkoxycoumarin derivatives across various biological targets, including the Aryl Hydrocarbon Receptor (AhR), Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), and fungal pathogens.
Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in cellular responses to environmental toxins and plays a role in cell proliferation and differentiation.[1][2][3] Certain 7-alkoxycoumarins have been identified as potent activators of AhR.
Structure-Activity Relationship (SAR) for AhR Activation
Studies have shown that the nature of the alkoxy side chain at the 7-position is a key determinant of AhR activation.[1][2] Specifically, the presence of a 3,3-dimethylallyloxy (prenyl) side chain appears to be a crucial moiety for potent AhR activation.[1][2]
| Compound | 7-Position Substituent | Relative AhR Activation | Reference |
| 7-Isopentenyloxycoumarin | 3,3-Dimethylallyloxy | Strongest Activator | [1][2] |
| 7-But-2'-enyloxycoumarin | But-2'-enyloxy | Active | [1][2] |
| 7-(2',2'-dimethyl-n-propyloxy)coumarin | 2',2'-Dimethyl-n-propyloxy | Active | [1][2] |
| 7-Benzyloxycoumarin | Benzyloxy | Active | [1][2] |
| 7-(3'-hydroxymethyl-3'-methylallyloxy)coumarin | 3'-Hydroxymethyl-3'-methylallyloxy | Active | [1][2] |
Experimental Protocol: AhR Activation Luciferase Reporter Assay
The activation of the AhR signaling pathway by 7-alkoxycoumarin derivatives is commonly assessed using a luciferase reporter gene assay.[1][2]
Objective: To quantify the ability of test compounds to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Principle: This assay utilizes a cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Xenobiotic Response Element (XRE). Upon activation by a ligand, the AhR translocates to the nucleus, binds to the XRE, and drives the expression of the luciferase gene. The resulting luminescence is proportional to the extent of AhR activation.[4]
Materials:
-
HepG2 cells
-
XRE Luciferase Reporter Lentivirus or plasmid
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, clear-bottom 96-well microplates
-
Test compounds (7-alkoxycoumarin derivatives)
-
Positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Transduction/Transfection: Transduce or transfect the cells with the XRE luciferase reporter construct and incubate for 48-72 hours to allow for expression of the reporter gene.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Remove the culture medium from the cells and add the medium containing the test compounds or controls. Incubate for a specified period (e.g., 24 hours).[5]
-
Lysis and Luminescence Measurement: After incubation, discard the treatment media and add the luciferase assay reagent to each well. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Data Acquisition: Measure the luminescence intensity using a plate-reading luminometer.[5]
Data Analysis:
-
Subtract the background luminescence (from cell-free wells) from all readings.
-
Normalize the data to the vehicle control to determine the fold induction of luciferase activity.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases.[6][7]
Structure-Activity Relationship (SAR) for MAO Inhibition
Several 7-oxycoumarin derivatives have been synthesized and evaluated as MAO inhibitors, with many showing high affinity and selectivity for the MAO-A isoenzyme.[8] The substitution pattern on the coumarin scaffold, particularly at the 7-position, significantly influences the inhibitory activity and selectivity.[9] For instance, the presence of a benzyloxy group at the C-7 position has been shown to enhance MAO-B inhibition.[9]
| Compound Series | General Structure | Key SAR Findings | Reference |
| 4-Methyl-7-oxycoumarin derivatives | 7-O-linked heterocyclic moieties (oxadiazoles, thiadiazoles, triazoles) | High affinity and selectivity for MAO-A, with Ki values in the picomolar range.[8] | [8] |
| 7-Benzyloxycoumarins | 7-O-benzyl group | Generally better MAO-B inhibition compared to other 7-substituents like diethylamino or methoxy.[9] | [9] |
| Phenyl-substituted coumarins | Phenyl group at various positions | Phenyl substitution can lead to significant MAO-B inhibition.[9] | [9] |
Quantitative Data for Selected MAO-A Inhibitors:
| Compound | R | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 3d | 7,8-dimethoxy-3-(4-methoxyphenyl) | 6.67 ± 0.03 | > 50 | [9] |
| 12b | 7,8-dimethoxy-3-(4-chlorophenyl) | 5.87 ± 0.63 | > 50 | [9] |
| Toloxatone (Reference) | - | 6.61 ± 0.06 | > 50 | [9] |
Experimental Protocol: MAO Inhibition Assay
The inhibitory activity of 7-alkoxycoumarin derivatives against MAO-A and MAO-B can be determined using a fluorimetric or spectrophotometric assay.[6][10]
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human MAO-A and MAO-B.
Principle: The assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent or colored product. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.[10]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or kynuramine (B1673886) as a nonselective substrate)[10][11]
-
Horseradish Peroxidase (HRP)
-
Dye Reagent (e.g., a fluorogenic HRP substrate)[10]
-
Test compounds
-
Reference inhibitors (e.g., clorgyline for MAO-A, pargyline (B1678468) or selegiline (B1681611) for MAO-B)[10]
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Pre-incubation: Add the test compounds at various concentrations to the wells of the 96-well plate. Add the MAO-A or MAO-B enzyme solution and pre-incubate for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.[10]
-
Reaction Initiation: Prepare a working reagent containing the assay buffer, substrate, HRP, and dye reagent. Add the working reagent to all wells to start the enzymatic reaction.[10]
-
Incubation: Incubate the plate for a specific time (e.g., 20 minutes) in the dark at 37°C.
-
Fluorescence Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm).[10]
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental Workflow for MAO Inhibition Assay.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease.
Structure-Activity Relationship (SAR) for AChE Inhibition
The inhibitory potency of 7-aminoalkoxy-coumarin derivatives against AChE is influenced by the nature of the substituent at the 3-position and the length of the alkoxy chain at the 7-position.
Quantitative Data for Selected AChE Inhibitors:
| Compound | 3-Position Substituent | 7-Position Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |
| 6a | 4-(Dimethylamino)phenyl | Aminoethoxy | 0.02 | 7.08 | 354 | [12] |
| 6c | 4-(Dimethylamino)phenyl | Aminopentyloxy | 0.92 | 15.87 | 17 | [12] |
| Donepezil (Reference) | - | - | 0.006 | 2.19 | 365 | [12] |
The data suggests that a shorter aminoalkoxy chain at the 7-position and a 4-(dimethylamino)phenyl group at the 3-position are favorable for potent and selective AChE inhibition.[12]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against AChE.
Principle: This colorimetric assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Assay Buffer (e.g., phosphate buffer, pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds
-
Reference inhibitor (e.g., donepezil)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific period.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Antifungal Activity
The increasing incidence of fungal infections and the emergence of drug-resistant strains necessitate the development of new antifungal agents. Coumarin derivatives have shown promise in this area.
Structure-Activity Relationship (SAR) for Antifungal Activity
The antifungal activity of 7-alkoxycoumarin derivatives is influenced by the nature of the substituent at the 7-position. O-alkylation and O-acylation with shorter alkyl and acyl groups have been shown to increase the antifungal activity of umbelliferone (B1683723) (7-hydroxycoumarin).[13] The presence of electron-withdrawing groups also appears to favor antifungal activity.[14]
Quantitative Data for Antifungal Activity (MIC values in µg/mL):
| Compound | 7-Position Substituent | Aspergillus fumigatus (MIC) | Aspergillus flavus (MIC) | Reference |
| Umbelliferone | -OH | > 512 | > 512 | [13] |
| 7-Methoxycoumarin | -OCH₃ | 256 | 256 | [13] |
| 7-Ethoxycoumarin | -OCH₂CH₃ | 128 | 128 | [13] |
| 7-Propoxycoumarin | -O(CH₂)₂CH₃ | 64 | 64 | [13] |
| Amphotericin B (Reference) | - | 1-2 | 1-2 | [13] |
The data indicates that increasing the length of the alkyl chain at the 7-position up to a certain point enhances antifungal activity.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against fungal strains.
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Fungal strains (e.g., Aspergillus fumigatus, Aspergillus flavus)
-
Culture medium (e.g., RPMI-1640)
-
96-well microplates
-
Test compounds
-
Reference antifungal drug (e.g., Amphotericin B)
-
Inoculum of the fungal strain
-
Spectrophotometer or visual inspection
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds and the reference drug in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain according to established protocols.
-
Inoculation: Add the fungal inoculum to each well of the microplate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength.
This guide provides a comparative overview of the structure-activity relationships of 7-alkoxycoumarin derivatives, highlighting their potential as versatile scaffolds for the development of novel therapeutic agents. The provided experimental protocols offer a foundation for researchers to further explore the pharmacological properties of this promising class of compounds.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Interaction of 7-Alkoxycoumarins with the Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new 7-oxycoumarin derivatives as potent and selective monoamine oxidase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Coumarin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of novel coumarin (B35378) analogues against established drugs, supported by experimental data from recent studies. The information is intended to facilitate research and development of new therapeutic agents based on the versatile coumarin scaffold.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro and in vivo efficacy of selected novel coumarin analogues compared to established drugs in anticancer, anti-inflammatory, and anticoagulant applications.
Anticancer Efficacy
Novel coumarin derivatives have demonstrated significant potential as anticancer agents, with some exhibiting greater potency than the established chemotherapeutic drug, Doxorubicin.
| Compound/Drug | Cancer Cell Line | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Novel Coumarin Analogue (5e) | MDA-MB-231 (Breast Cancer) | 0.03 µM | Not Reported | [1] |
| Novel Furoxan-Coumarin Hybrid (61c) | HeLa (Cervical Cancer) | 0.88 µM | Not Reported | [2] |
| Novel Furoxan-Coumarin Hybrid (61c) | MCF-7 (Breast Cancer) | 0.61 µM | Not Reported | [2] |
| Novel Coumarin-Thiazole Hybrid (44a) | HepG2 (Liver Cancer) | 3.74 µM | Not Reported | [2] |
| Doxorubicin (Established Drug) | MDA-MB-231 (Breast Cancer) | 0.60 µM | Varies depending on model | [1] |
| Doxorubicin (Established Drug) | HeLa (Cervical Cancer) | >10 µM in some studies | Varies depending on model | [3] |
| Cisplatin (Established Drug) | MDA-MB-231 (Breast Cancer) | 7.87 µM | Varies depending on model | [2] |
Anti-inflammatory Efficacy
Several novel coumarin derivatives have shown potent anti-inflammatory activity, with some surpassing the efficacy of the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, and exhibiting high selectivity for COX-2 over COX-1, comparable to Celecoxib.
| Compound/Drug | Assay | In Vitro Efficacy (IC50 for COX-2) | In Vivo Efficacy (% Edema Inhibition) | Reference |
| Novel Thiazolylcoumarin (2b) | COX-2 Inhibition | 0.31 µM | High (Specific data not available) | [4] |
| Novel Thiazolylcoumarin (6a) | COX-2 Inhibition | 0.36 µM | High (Specific data not available) | [4] |
| Novel Coumarin Derivative (4) | Carrageenan-induced paw edema | Not Reported | 44.05% at 3 hours | [5] |
| Novel Coumarin Derivative (8) | Carrageenan-induced paw edema | Not Reported | 38.10% at 3 hours | [5] |
| Celecoxib (Established Drug) | COX-2 Inhibition | 0.30 µM | Varies depending on model | [4] |
| Indomethacin (Established Drug) | Carrageenan-induced paw edema | Not selective for COX-2 | ~30-35% inhibition at 3 hours | [5] |
Anticoagulant Efficacy
Certain novel coumarin analogues have demonstrated promising anticoagulant effects, with some showing higher potency than the standard anticoagulant, Warfarin, in prolonging prothrombin time.
| Compound/Drug | Assay | In Vivo Efficacy (Prothrombin Time in seconds) | Reference |
| Novel Coumarin Derivative (4) | Prothrombin Time | 21.30 s | |
| Warfarin (Established Drug) | Prothrombin Time | 14.60 s | |
| Novel Coumarin Derivative (II) | Prothrombin Time | Significant increase (specific value not provided) | [6] |
| Novel Coumarin Derivative (VIII) | Prothrombin Time | Significant increase (specific value not provided) | [6] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by coumarin analogues and a typical experimental workflow for assessing anticancer activity.
Caption: Key signaling pathways modulated by novel coumarin analogues.
Caption: Experimental workflow for anticancer efficacy evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Anticancer Efficacy: MTT Assay
Objective: To determine the cytotoxic effect of novel coumarin analogues on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel coumarin analogues and a reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel coumarin analogues and the reference drug. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of novel coumarin analogues.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in sterile saline)
-
Novel coumarin analogues and a reference drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group, a reference drug group, and groups for different doses of the novel coumarin analogues.
-
Drug Administration: Administer the novel coumarin analogues and the reference drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
In Vivo Anticoagulant Efficacy: Prothrombin Time (PT) Assay
Objective: To assess the in vivo anticoagulant effect of novel coumarin analogues.
Materials:
-
Mice or rabbits
-
Novel coumarin analogues and a reference drug (e.g., Warfarin)
-
Sodium citrate (B86180) solution
-
Thromboplastin-calcium chloride reagent
-
Coagulometer
Procedure:
-
Animal Grouping and Dosing: Divide the animals into groups and administer a single oral dose of the novel coumarin analogues, Warfarin, or the vehicle (control).
-
Blood Collection: After 24 hours, collect blood samples via cardiac puncture into tubes containing sodium citrate solution to prevent coagulation.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
PT Measurement: Pre-warm the plasma and the thromboplastin-calcium chloride reagent to 37°C. Mix the plasma with the reagent and measure the time taken for a clot to form using a coagulometer.
-
Data Analysis: Compare the prothrombin time of the groups treated with the novel coumarin analogues and Warfarin to that of the control group. An increase in prothrombin time indicates anticoagulant activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. mdpi.com [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Head-to-Head Comparison: 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin Versus Standard Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of the natural coumarin (B35378) derivative, 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, against established chemotherapeutic agents. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer a preliminary performance assessment, focusing on cytotoxicity against Jurkat T cells, a human leukemia cell line.
Executive Summary
This compound, a natural product found in plants such as Citrus medica and Aegle marmelos, has demonstrated cytotoxic effects against cancer cells in vitro.[1] This guide presents its performance alongside standard anticancer drugs—doxorubicin, cisplatin, and paclitaxel—to contextualize its potential efficacy. The primary comparative metric available is the half-maximal inhibitory concentration (IC50) against the Jurkat T cell line.
While specific mechanistic data for this particular coumarin is not extensively available, the broader class of coumarin derivatives is known to exert anticancer effects through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways such as PI3K/Akt and MAPK.[2][3]
Quantitative Data Comparison: Cytotoxicity (IC50)
The following table summarizes the reported IC50 values of this compound and standard anticancer drugs against the Jurkat T cell line. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference Compound (in same study) |
| This compound | Jurkat T | 80.58 - 85.83 | Auraptene (IC50: 55.36 µM) |
| Doxorubicin | Jurkat | Biphasic: 0.335 and 3.29 | - |
| Cisplatin | Jurkat | ~25 (after 24h exposure) | - |
| Paclitaxel | Jurkat | 0.0025 - 0.0075 (after 24h exposure) | - |
Note: The IC50 values for the standard drugs are compiled from various studies and are provided for comparative purposes. Direct comparison is most accurate when conducted within the same study under identical experimental conditions.
Potential Anticancer Mechanisms of Coumarin Derivatives
While specific studies on the signaling pathways affected by this compound are not yet available, the broader family of coumarin compounds has been shown to induce anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Coumarins are known to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.
-
Modulation of PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some coumarin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.[2][3]
-
Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Certain coumarins have been found to modulate MAPK signaling, contributing to their anticancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Jurkat T cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or standard anticancer drugs. A control group with no treatment is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for another 4 hours, after which 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Jurkat T cells are treated with the respective compounds at their IC50 concentrations for a predetermined time.
-
Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: The washed cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Analysis of Signaling Pathways (Western Blotting)
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the compounds, total protein is extracted from the Jurkat T cells using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer properties of a compound.
Hypothesized Signaling Pathways for Coumarin Derivatives
Caption: Potential signaling pathways modulated by coumarin derivatives.
References
A Comparative Guide to the Pharmacokinetics of Coumarin Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of several key coumarin (B35378) compounds in various animal models, supported by experimental data from peer-reviewed studies. The information presented herein is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, facilitating informed decisions in drug development and preclinical research.
I. Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for various coumarin compounds administered to different animal models. These parameters provide a quantitative comparison of their bioavailability and in vivo behavior.
Table 1: Pharmacokinetics of Warfarin (B611796) in Rats
| Animal Model | Administration Route & Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Key Findings & Citations |
| Male Sprague-Dawley Rats | Oral, 2 mg/kg | ~1.8 (visual estimate from graph) | ~3 | 180 | - | Piperine (B192125) co-administration decreased warfarin plasma concentrations.[1] Gender differences observed, with females showing significantly higher AUC.[2][3] |
| Female Sprague-Dawley Rats | Oral, 2 mg/kg | - | - | 345 | - | AUC was significantly greater in female rats compared to male rats.[2][3] |
| Adult Male Rats | Intravenous, single doses | - | - | - | 9 to 30 | Significant interindividual differences in biological half-life were observed.[4] |
| Rats | Intravenous, 0.1-1.0 mg/kg | - | - | - | - | Dose-dependent pharmacokinetics were observed, with apparent volume of distribution and clearance decreasing with increasing dose.[5] |
Table 2: Pharmacokinetics of Coumarin in Rodents
| Compound | Animal Model | Administration Route & Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Key Findings & Citations |
| Coumarin | F344 Rats | Oral gavage, 200 mg/kg | - | - | - | 5x longer than in mice | Plasma radioactivity was 3.5-fold lower than in mice.[6] |
| Coumarin | CD-1 and B6C3F1 Mice | Oral gavage, 200 mg/kg | - | - | - | - | Lung Cmax values were significantly higher compared to lower doses or dietary administration.[6] |
| 7-Hydroxycoumarin (metabolite) | Mice | Oral gavage (of coumarin), 200 mg/kg | 3 | - | - | - | A major metabolite of coumarin in mice.[6] |
| o-Hydroxyphenylacetic acid (o-HPAA) (metabolite) | Mice | Oral gavage (of coumarin), 200 mg/kg | 37 | - | - | - | Accounted for 41% of the dose in urine.[6] |
| o-Hydroxyphenylacetic acid (o-HPAA) (metabolite) | F344 Rats | Oral gavage (of coumarin), 200 mg/kg | 6 | - | - | - | Accounted for 12% of the dose in urine.[6] |
Table 3: Pharmacokinetics of Esculin (B1671248) and its Metabolite Esculetin (B1671247) in Rats
| Compound | Animal Model | Administration Route & Dose | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Bioavailability (%) | Key Findings & Citations |
| Esculin | Sprague-Dawley Rats | Oral, 120 mg/kg | 340.3 | - | 377.3 | 0.62 | Esculin is poorly absorbed orally.[7][8] |
| Esculetin (metabolite) | Sprague-Dawley Rats | Oral (of Esculin), 120 mg/kg | 316.5 | - | 1276.5 | - | Esculetin is a major metabolite of esculin.[7][8] |
| Esculetin | Sprague-Dawley Rats | Oral, 10 mg/kg | - | - | - | 19 | Investigated following both intravenous and oral administration.[9][10] |
| Esculin | Sprague-Dawley Rats | Oral, 100 mg/kg | - | - | - | - | A sensitive LC-ESI-MS/MS method was developed for simultaneous determination of esculin and esculetin.[11] |
Table 4: Pharmacokinetics of Other Coumarin Compounds
| Compound | Animal Model | Administration Route & Dose | Cmax | Tmax (h) | AUC | t½ (h) | Key Findings & Citations |
| Psoralen (B192213) | Rats | Oral (co-administered with anastrozole) | - | - | - | - | Psoralen significantly increased the Cmax and half-life of co-administered anastrozole (B1683761).[12] |
| 5-Methoxypsoralen (5-MOP) | Rats | - | - | - | - | - | A physiologically based pharmacokinetic model was developed to support phototherapy.[13] |
| Oxypeucedanin | Rats | Oral, 20 mg/kg | - | 3.38 | - | 2.94 | Showed poor and slow absorption with a mean absolute bioavailability of 10.26%.[14] |
| Nodakenin | Rats | Oral (Samul-Tang extract) | - | - | - | - | Pharmacokinetics were studied after oral administration of a traditional herbal medicine.[15] |
| Nodakenetin | Rats | Oral (Samul-Tang extract) | - | - | - | - | Determined in rat plasma after oral administration of Samul-Tang.[15] |
| Decursinol | Rats | Oral (Samul-Tang extract) | - | - | - | - | One of the coumarin compounds from Samul-Tang with determined pharmacokinetic parameters.[15] |
II. Experimental Protocols
A fundamental aspect of interpreting pharmacokinetic data is a thorough understanding of the methodologies employed. Below are detailed summaries of typical experimental protocols cited in the studies.
Warfarin Pharmacokinetic Study in Rats[1][2][3]
-
Animal Model: Male and female Sprague-Dawley rats.
-
Drug Administration: A single oral dose of warfarin (2 mg/kg) was administered. In some studies, an interacting compound like piperine was given prior to warfarin administration.[1]
-
Blood Sampling: Blood samples were collected from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 24, 30, 48, 54, 72, 96, and 120 hours) after warfarin administration.[1]
-
Sample Processing: Plasma was separated from the blood samples.
-
Analytical Method: The concentration of warfarin and its metabolites in plasma was determined using High-Performance Liquid Chromatography (HPLC).[2][3]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and terminal half-life using software like WinNonlin.[1]
Esculin and Esculetin Pharmacokinetic Study in Rats[7][8][11]
-
Animal Model: Sprague-Dawley rats.
-
Drug Administration: Esculin was administered orally at doses of 100 mg/kg or 120 mg/kg.[7][8][11]
-
Sample Preparation: Plasma samples were pretreated, often by solid-phase extraction (SPE), after the addition of an internal standard.[7][11]
-
Analytical Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method or a reversed-phase HPLC (RP-HPLC) method with UV detection was used for the simultaneous determination of esculin and its metabolite esculetin in rat plasma.[7][8][11] The LC-MS/MS method operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[11]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated based on the plasma concentration-time data.
III. Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of a coumarin compound in an animal model.
Caption: A generalized workflow for conducting a pharmacokinetic study of a coumarin compound in a rat model.
IV. Conclusion
The pharmacokinetic profiles of coumarin compounds exhibit significant variability depending on the specific compound, the animal model used, and even the gender of the animals. Warfarin, for instance, shows notable gender differences in its AUC in rats.[2][3] Simple coumarins like esculin demonstrate low oral bioavailability, undergoing significant metabolism to compounds like esculetin.[7][8] The route of administration can also drastically alter the pharmacokinetic profile, as seen with coumarin in mice where oral gavage resulted in much higher lung concentrations compared to dietary administration.[6] Furthermore, co-administration of other substances, such as piperine with warfarin, can alter the pharmacokinetic parameters.[1] These findings underscore the importance of carefully designed and controlled preclinical pharmacokinetic studies to accurately predict the in vivo behavior of these compounds and to inform the design of future clinical trials. The detailed methodologies and comparative data presented in this guide aim to provide a valuable resource for researchers in the field of drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gender differences in pharmacokinetics of oral warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative pharmacokinetics of coumarin anticoagulants XV: relationship between pharmacokinetics of dicumarol and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of coumarin anticoagulants XLIV: Dose-dependent pharmacokinetics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative metabolism and kinetics of coumarin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. academic.oup.com [academic.oup.com]
- 9. Oral bioavailability and pharmacokinetics of esculetin following intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Simultaneous determination of esculin and its metabolite esculetin in rat plasma by LC-ESI-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of psoralen on the pharmacokinetics of anastrozole in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative docking studies of natural vs. synthetic coumarin analogues against therapeutic targets
A comparative analysis of in silico docking studies reveals the nuanced binding affinities of natural and synthetic coumarin (B35378) analogues against key therapeutic targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their potential, supported by quantitative data and detailed experimental protocols.
Coumarins, a versatile class of compounds found widely in nature, have long captivated the attention of medicinal chemists due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties.[1] The inherent bioactivity of the coumarin scaffold has inspired the synthesis of a vast array of derivatives, each tailored to enhance potency and selectivity for specific biological targets. This guide delves into the comparative performance of natural and synthetic coumarin analogues in molecular docking studies, offering a glimpse into their therapeutic promise.
At the Heart of Interaction: Binding Affinities Unveiled
Molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of a ligand to its protein target. The docking score, typically expressed in kcal/mol, provides a quantitative measure of this interaction, with lower (more negative) values indicating a more favorable binding.
Targeting Cancer: A Battle on Multiple Fronts
In the realm of oncology, coumarins have been investigated as inhibitors of various protein kinases and other crucial players in cancer progression.
A study on novel coumarin derivatives as anti-breast cancer agents identified a synthetic compound, compound 7, with a docking score of -149.893 cal/mol against VEGFR-2, outperforming the standard drug Sorafenib (-144.289 cal/mol).[2] Further in silico design led to novel derivatives with even more promising binding affinities, ranging from -156.185 to -171.985 cal/mol.[2] Another investigation into pyrazolopyrimidine-coumarin hybrids identified compound 10c as a potent anticancer agent, with molecular docking studies revealing JAK1 and CDK2 as primary potential targets. Similarly, a series of new coumarin-containing compounds were synthesized and screened against breast (MCF-7) and liver (HepG-2) cancer cell lines, with compound 13a showing the highest activity, a finding supported by docking studies with the protein 1KE9.[3]
Table 1: Comparative Docking Scores of Coumarin Analogues Against Cancer Targets
| Compound Type | Compound/Analogue | Target | Docking Score (kcal/mol) | Reference |
| Synthetic | Compound 7 | VEGFR-2 | -149.893 (cal/mol) | [2] |
| Synthetic | Designed Derivatives | VEGFR-2 | -156.185 to -171.985 (cal/mol) | [2] |
| Synthetic | Compound 10c | JAK1, CDK2 | Not specified | |
| Synthetic | Compound 13a | 1KE9 | Not specified | [3] |
| Standard Drug | Sorafenib | VEGFR-2 | -144.289 (cal/mol) | [2] |
Combating Neurodegeneration: The Alzheimer's Disease Frontier
Coumarins have also emerged as promising candidates for the development of multi-target agents for Alzheimer's disease.
A study on coumarins from Toddalia asiatica evaluated nine natural compounds for their inhibitory activities against acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation.[4] The most potent multifunctional coumarin, phellopterin, was found to attenuate neuronal cell damage.[4] Docking studies revealed that these coumarins bind to both the catalytic and peripheral active sites of AChE.[4] Another naturally occurring coumarin, Scopoletin, has been identified as an AChE inhibitor and a neuroprotective compound.[5][6] A review of molecular docking studies highlighted that both natural and synthetic coumarin analogues exhibit potent inhibitory activity against AChE, butyrylcholinesterase (BuChE), and monoamine oxidase (MAO).[7]
Table 2: Comparative Docking Data of Coumarin Analogues Against Alzheimer's Disease Targets
| Compound Type | Compound/Analogue | Target | Binding Affinity/Activity | Reference |
| Natural | Phellopterin | AChE, Aβ Aggregation | Most potent multifunctional agent | [4] |
| Natural | Scopoletin | AChE | Inhibitor and neuroprotective | [5][6] |
| Natural & Synthetic | Various Analogues | AChE, BuChE, MAO | Potent inhibitors | [7] |
Fighting Viral Infections: The Case of SARS-CoV-2
The recent global health crisis spurred research into antiviral agents, with coumarins being investigated for their potential to inhibit SARS-CoV-2 proteins.
A molecular docking study found that the natural coumarin analogue Inophyllum A exhibited a strong binding energy of -8.4 kcal/mol against the SARS-CoV-2 main protease.[8][9][10] In the same study, synthetic coumarin analogues 1m and 1p demonstrated a binding energy of -7.9 kcal/mol, which was more favorable than the standard drug hydroxychloroquine (B89500) (-5.8 kcal/mol).[8][9][10] Another in silico investigation identified the natural coumarin toddacoumaquinone (B3034185) as a remarkable inhibitor with a binding energy of -7.8 kcal/mol against the main protease.[11]
Table 3: Comparative Docking Scores of Coumarin Analogues Against SARS-CoV-2 Main Protease
| Compound Type | Compound/Analogue | Binding Energy (kcal/mol) | Reference |
| Natural | Inophyllum A | -8.4 | [8][9][10] |
| Synthetic | Analogues 1m and 1p | -7.9 | [8][9][10] |
| Natural | Toddacoumaquinone | -7.8 | [11] |
| Standard Drug | Hydroxychloroquine | -5.8 | [8][9] |
| Co-crystallized Ligand | α-ketoamide | -6.6 | [8][9] |
The Blueprint of Discovery: Experimental Protocols
The reliability of molecular docking studies hinges on the meticulous application of computational protocols. A generalized workflow is outlined below.
A Generalized Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Specific Methodologies from a Study on SARS-CoV-2 Inhibitors:
-
Protein and Ligand Preparation: The 3D structure of the SARS-CoV-2 main protease was predicted using the SWISS-MODEL web server.[8][9] The ligands (natural and synthetic coumarins) were prepared for docking.
-
Docking Software: AutoDock Vina was utilized for the molecular interaction studies.[8][9]
-
Analysis: The binding energies were calculated, and the interactions between the ligands and the protein's active site residues were analyzed.[8][9]
Visualizing the Mechanism: Signaling Pathways
Understanding the signaling pathways in which the therapeutic targets are involved is crucial for rational drug design.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Role of Acetylcholinesterase in Cholinergic Synapse
Acetylcholinesterase (AChE) plays a critical role in terminating synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Caption: Role of AChE in a cholinergic synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Synthesis, molecular modeling and anticancer activity of new coumarin containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel coumarin analogues: Investigation of molecular docking interaction of SARS-CoV-2 proteins with natural and synthetic coumarin analogues and their pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel coumarin analogues: Investigation of molecular docking interaction of SARS-CoV-2 proteins with natural and synthetic coumarin analogues and their pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in a Laboratory Setting
For the attention of researchers, scientists, and drug development professionals, this document outlines the recommended disposal procedures for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, this compound should be handled as a potentially hazardous substance. The following guidelines are based on established best practices for the disposal of laboratory chemical waste and are intended to ensure the safety of laboratory personnel and minimize environmental impact.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements before proceeding with any disposal.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Disposal Decision Workflow
The following flowchart illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
Step-by-Step Disposal Protocol for this compound
Given the potential for coumarin (B35378) compounds to be skin and eye irritants, and in the absence of specific toxicological data, this compound and materials contaminated with it should be disposed of as hazardous chemical waste.[1] Do not dispose of this compound down the drain or in regular trash.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a designated, leak-proof, and chemically compatible container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and absorbent pads, should also be collected in the same hazardous waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.
2. Container Labeling: Proper labeling is critical for safety and compliance. The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and total volume or mass of the waste
-
The date when the first waste was added to the container (accumulation start date)
3. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Ensure that the container is stored away from incompatible materials. As a general precaution, store this organic compound away from strong oxidizing agents, strong acids, and strong bases.[1]
-
The storage area should be inspected weekly for any signs of leakage.[4]
4. Final Disposal:
-
Once the waste container is full, or within one year of the accumulation start date, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary: General Disposal Guidelines
The following table summarizes general quantitative limits for different disposal methods. Note that these are general guidelines and may not apply to this compound, which should be treated as hazardous waste.
| Disposal Method | Substance Type | Quantity Limits (per discharge/day) | pH Range |
| Sanitary Sewer | Non-hazardous, water-soluble liquids or solids | Up to 5 gallons (liquids) or 1 kg (solids)[6] | 5.5 - 10.5[3] |
| Acid-Base Neutralization | Strong acids or bases (diluted 10:1) | Up to 25 mL (concentrated)[6] | 5 - 9[6] |
| Hazardous Waste Collection | All other chemical wastes, including this compound | No limit, subject to container size | N/A |
Disclaimer: The information provided is based on general laboratory safety principles. The absence of a specific SDS for this compound necessitates a cautious approach. Always prioritize your institution's specific waste disposal protocols and consult with your EHS department for guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
